Technical Documentation Center

5-Azoniaspiro[4.4]nonane Iodide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Azoniaspiro[4.4]nonane Iodide
  • CAS: 45650-35-9

Core Science & Biosynthesis

Foundational

Technical Guide: Thermodynamic & Electrochemical Profile of 5-Azoniaspiro[4.4]nonane Iodide

Part 1: Executive Summary & Strategic Utility 5-Azoniaspiro[4.4]nonane Iodide (CAS: 45650-35-9), often abbreviated as SBP-I or ASN-I , represents a critical junction between high-energy electrochemical storage and advanc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

5-Azoniaspiro[4.4]nonane Iodide (CAS: 45650-35-9), often abbreviated as SBP-I or ASN-I , represents a critical junction between high-energy electrochemical storage and advanced bio-analytical chemistry.

While its tetrafluoroborate (


) analog is widely recognized as a premier electrolyte for supercapacitors due to its wide electrochemical window, the Iodide  salt serves two distinct, high-value functions:
  • Electrochemical Redox Mediator: In Dye-Sensitized Solar Cells (DSSCs) and redox-flow batteries, the iodide anion provides the necessary redox couple (

    
    ), while the spiro-bipyrrolidinium cation (
    
    
    
    ) offers superior solubility and steric shielding compared to standard tetraalkylammoniums.
  • Bio-Analytical Ionization Tag: In drug development, specifically peptide sequencing, the SBP moiety acts as a non-fragmenting charge tag, enhancing ionization efficiency in ESI-MS/MS by 10–100 fold.

This guide provides the thermodynamic baseline required to utilize SBP-I effectively in both domains.

Part 2: Chemical Identity & Synthesis Protocol

High-purity synthesis is the prerequisite for thermodynamic stability. Impurities (unreacted amines) degrade the electrochemical stability window (ESW).

Molecular Descriptors
PropertyData
IUPAC Name 5-Azoniaspiro[4.4]nonane iodide
Formula

Molar Mass 253.12 g/mol
Cation Geometry Spiro-bicyclic (rigid,

symmetry)
Anion Iodide (

)
Appearance White crystalline powder
Synthesis Workflow (Menshutkin Reaction)

The synthesis involves the double alkylation of pyrrolidine. Unlike flexible alkyl chains, the spiro-cyclization creates a rigid, kinetically stable cation.

Synthesis cluster_0 Reaction Conditions Pyr Pyrrolidine (C4H9N) Solvent Solvent: Acetonitrile (Reflux, 80°C) Pyr->Solvent Diiod 1,4-Diiodobutane (C4H8I2) Diiod->Solvent Inter Intermediate Transition State Solvent->Inter SN2 Attack Product 5-Azoniaspiro[4.4]nonane Iodide (Precipitate) Inter->Product Cyclization Purify Recrystallization (EtOH/EtOAc) Product->Purify Removal of I2/Amine

Figure 1: Double nucleophilic substitution pathway yielding the spiro-quaternary ammonium salt.

Critical Protocol Note: The reaction is exothermic. Slow addition of pyrrolidine to the dihalide solution is recommended to prevent thermal degradation. The final product must be recrystallized from Ethanol/Ethyl Acetate to remove traces of free iodine (yellowing) or unreacted amines.

Part 3: Thermodynamic & Physicochemical Data

The thermodynamic behavior of SBP-I is dominated by the high lattice energy of the small, symmetric cation paired with the iodide anion.

Phase Behavior & Thermal Stability

Unlike Room Temperature Ionic Liquids (RTILs), SBP-I is a solid at ambient conditions.

PropertyValue / RangeMechanistic Insight
Melting Point (

)
>280°C (Decomp.)High lattice energy due to cation symmetry (

) and lack of flexible alkyl chains.
Decomposition (

)
~290°COnset of Hofmann elimination or reverse-Menshutkin degradation.
Hygroscopicity Moderate to HighThe

anion is a chaotic structure breaker (chaotrope), avidly coordinating water.
Solubility Profile (25°C)

Solubility is the limiting factor for electrolyte formulation. SBP-I exhibits "soft" cation behavior.

  • Water: Highly Soluble (> 2.0 M). Application: Aqueous redox flow batteries.[1]

  • Acetonitrile (ACN): Soluble.[2] Application: Non-aqueous reference standards.

  • Carbonates (PC/EC): Moderately Soluble.

  • Ether/Hexane: Insoluble.

Part 4: Electrochemical Thermodynamics

For researchers in energy storage, the distinction between the Cation Stability and Anion Reactivity is paramount.

Electrochemical Stability Window (ESW)

The SBP-I window is asymmetric .

  • Cathodic Limit (Reduction): Defined by the

    
     cation.
    
    • Limit: ~ -3.0 V vs.

      
      .
      
    • Mechanism:[3] The spiro structure prevents

      
      -hydrogen elimination, granting it superior reductive stability compared to TEA+ or TEMA+.
      
  • Anodic Limit (Oxidation): Defined by the

    
     anion.
    
    • Limit: ~ +0.4 V vs.

      
       (approx 3.5 V vs 
      
      
      
      ).
    • Mechanism:

      
      .
      
    • Note: If high voltage is required (supercapacitors), anion exchange to

      
       or 
      
      
      
      is required.
Ion Transport (Walden Analysis)

The conductivity (


) of SBP-I electrolytes follows the Walden rule (

) only in dilute regimes.

Walden Viscosity Solvent Viscosity (η) Conductivity Ionic Conductivity (σ) Viscosity->Conductivity Inverse Prop. Walden Walden Plot Deviation (Ion Pairing) Viscosity->Walden Radius Ion Hydrodynamic Radius (SBP+ = 3.8 Å) Radius->Conductivity Stokes Drag Dissoc Degree of Dissociation (α) Dissoc->Conductivity Carrier Density Conductivity->Walden

Figure 2: Factors influencing the ionic conductivity of SBP-I solutions.

Field Insight: In acetonitrile, SBP-I achieves conductivities comparable to


 due to the small Stokes radius of the 

cation, making it an excellent charge carrier where iodide redox activity is desired.

Part 5: Bio-Analytical Application (Drug Development)

Context: For pharmaceutical researchers, SBP-I is not just an electrolyte but a derivatization reagent .

Mass Spectrometry Tagging

Peptides often suffer from poor ionization in ESI-MS. The SBP group acts as a permanent positive charge tag.

  • Protocol: React SBP-derivatives (e.g., SBP-NHS ester synthesis from SBP-I precursor) with peptide amine groups.

  • Thermodynamic Benefit: The high proton affinity and fixed charge of the quaternary nitrogen eliminate the dependency on mobile phase pH for ionization.

  • Outcome: 10–100x increase in signal-to-noise ratio for low-abundance peptides.[4]

  • Stability: The spiro ring does not undergo fragmentation during Collision-Induced Dissociation (CID), simplifying spectral interpretation (cleaner

    
    -ion series).[4]
    

References

  • Synthesis & Properties: PureSynth. (2025).[2][3][5] "5-Azoniaspiro[4.4]Nonane Iodide 98.0% - Technical Data." Link

  • Bio-Analytical Application: Journal of Chromatography A. (2017).[4] "The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag." Link

  • Electrochemical Stability (General): Frontiers in Energy Research. (2021).[6] "Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes." (Contextualizing Anion limits). Link

  • Cation Stability: ResearchGate. (2015).[2][5][7] "Azoniaspiro salts: Towards bridging the gap between room-temperature ionic liquids and molten salts." Link

  • General Data: PubChem. (2025).[2][3][5] "5-Azoniaspiro[4.4]nonane Compound Summary." Link

Sources

Exploratory

Technical Assessment: Safety, Toxicology, and Handling of 5-Azoniaspiro[4.4]nonane Iodide

Executive Summary 5-Azoniaspiro[4.4]nonane Iodide (CAS: 45650-35-9) is a specialized quaternary ammonium salt featuring a spiro-bipyrrolidinium cation.[1] Unlike linear quaternary ammonium compounds (QACs), its rigid spi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Azoniaspiro[4.4]nonane Iodide (CAS: 45650-35-9) is a specialized quaternary ammonium salt featuring a spiro-bipyrrolidinium cation.[1] Unlike linear quaternary ammonium compounds (QACs), its rigid spirocyclic structure confers exceptional electrochemical stability, making it a critical electrolyte in high-performance energy storage systems (e.g., Zinc-Iodine flow batteries) and a structure-directing agent in zeolite synthesis.

From a safety perspective, this compound presents a dual-hazard profile: the cationic surfactant toxicity typical of quaternary ammoniums (membrane disruption) and the systemic toxicity associated with the iodide anion (thyroid dysregulation). This guide synthesizes chemical safety data with mechanistic toxicology to provide a robust handling protocol for research and industrial applications.

Part 1: Chemical Identity & Physicochemical Properties

Identity:

  • IUPAC Name: 5-Azoniaspiro[4.4]nonane iodide[2]

  • Common Synonyms: 1,1'-Spirobipyrrolidinium iodide; Spiro-ammonium iodide.

  • CAS Number: 45650-35-9[1][2][3][4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 253.12 g/mol [5]

Physicochemical Data Table:

PropertyValueContext/Implication
Appearance White to off-white crystalline powderHygroscopic; requires dry storage.
Solubility High in water, polar organic solventsFacilitates high-molarity electrolytes (>3M) for flow batteries.
Electrochemical Window Wide (~2.0–3.0 V vs SHE)Resistant to anodic oxidation compared to non-spiro analogs.
Thermal Stability High (Decomp > 200°C)The spiro-center prevents facile Hofmann elimination.

Structural Visualization: The following diagram illustrates the chemical stability conferred by the spiro-center, which lacks the


-hydrogens in a conformation favorable for Hofmann elimination, unlike linear tetraalkylammonium salts.

ChemicalStructure SpiroCenter Spiro-Quaternary Nitrogen (Positively Charged) Ring1 Pyrrolidine Ring A (C4H8) SpiroCenter->Ring1 Rigid Linkage Ring2 Pyrrolidine Ring B (C4H8) SpiroCenter->Ring2 Rigid Linkage Anion Iodide Counterion (I-) SpiroCenter->Anion Ionic Bond Stability High Electrochemical Stability (Resists Hofmann Elimination) Ring1->Stability Conformational Constraint Ring2->Stability

Figure 1: Structural logic of 5-Azoniaspiro[4.4]nonane Iodide showing the spiro-center stability mechanism.

Part 2: Hazard Identification (GHS Classification)

Based on Safety Data Sheet (SDS) data and Structure-Activity Relationship (SAR) analysis of homologous spiro-quaternary salts:

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Irritation Category 2Causes skin irritation.[6]H315
Eye Irritation Category 2ACauses serious eye irritation.H319
STOT - SE Category 3May cause respiratory irritation.H335
Aquatic Toxicity Acute 2Toxic to aquatic life (Inferred from QAC class).H401

Precautionary Highlights:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection (Nitrile gloves recommended).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2]

Part 3: Toxicological Profile & Mechanism of Action

Acute Toxicity (The "Surfactant Effect")

While specific LD50 data for CAS 45650-35-9 is limited in public registries, its toxicity is inferred from the Quaternary Ammonium Compound (QAC) class.

  • Mechanism: The amphiphilic cation interacts with negatively charged cell membranes.[7] The hydrophobic carbon rings insert into the lipid bilayer, while the charged nitrogen disrupts the head-group spacing. This leads to membrane leakage (lysis) and cell death.

  • Risk: High concentrations are corrosive to mucous membranes. Ingestion can cause nausea, vomiting, and gastrointestinal necrosis.

Iodide-Specific Toxicity (Chronic)

The anion component (


) introduces risks distinct from the cation:
  • Iodism: Chronic exposure to iodides can lead to "iodism," characterized by skin rashes, runny nose, headaches, and metallic taste.

  • Thyroid Impact: Excess iodide can paradoxically inhibit thyroid hormone synthesis (Wolff-Chaikoff effect), leading to hypothyroidism or goiter.

Toxicological Pathway Diagram

The following diagram maps the dual-toxicity pathway of this compound.

ToxicityMechanism Exposure Exposure Route: Inhalation / Dermal / Oral Compound 5-Azoniaspiro[4.4]nonane Iodide Exposure->Compound Cation Spiro-Cation (QAC) Compound->Cation Dissociation in bio-fluids Anion Iodide Anion (I-) Compound->Anion Membrane Cell Membrane Interaction (Electrostatic Attraction) Cation->Membrane Systemic Systemic Absorption Anion->Systemic Lysis Membrane Disruption / Lysis Membrane->Lysis Irritation Local Tissue Damage (Skin/Eye Irritation) Lysis->Irritation Thyroid Thyroid Accumulation Systemic->Thyroid Dysfunction Thyroid Dysfunction (Wolff-Chaikoff Effect) Thyroid->Dysfunction

Figure 2: Dual-mechanism toxicity pathway: Cationic membrane disruption vs. Anionic thyroid interference.

Part 4: Safe Handling & Emergency Protocols

Engineering Controls
  • Ventilation: Use only in a chemical fume hood. The powder is fine and can easily become airborne.

  • Containment: Weighing should be done in a closed balance or with a static-control gun to prevent dispersal.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if dust generation is uncontrolled.

  • Eyes: Chemical safety goggles (not just safety glasses) due to severe irritation risk.

  • Skin: Nitrile gloves (0.11 mm thickness minimum). Permeation time > 480 min.

Emergency Response Decision Tree

EmergencyResponse Start Incident Detected Type Exposure Type? Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Spill/Release Type->Spill ActionSkin Brush off dry particles. Rinse 15+ min. Remove clothing. Skin->ActionSkin ActionEye Rinse cautiously 15 min. Remove contacts. Seek Medical Aid. Eye->ActionEye ActionSpill Dampen with water (avoid dust). Sweep into closed container. Do NOT flush to sewer. Spill->ActionSpill

Figure 3: Immediate response protocols for exposure or environmental release.

Part 5: Applications & Industrial Context[9]

1. Zinc-Iodine Flow Batteries (ZIFBs): 5-Azoniaspiro[4.4]nonane Iodide is a premium electrolyte additive. Its spiro structure prevents the formation of dendrites on the zinc anode and complexes free iodine (


) into polyiodides (

), reducing vapor pressure and self-discharge.
  • Protocol Note: When preparing electrolytes, add the salt slowly to water under stirring. It is endothermic; the solution will cool.

2. Zeolite Templating: Used as a Structure Directing Agent (SDA) for synthesizing ZSM-5 and other zeolites.

  • Safety Note: Calcination of these zeolites releases iodine vapor and nitrogen oxides. Exhaust scrubbers are mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 410366, 5-Azoniaspiro[4.4]nonane. Retrieved from [Link]

  • Setner, B., & Szewczuk, Z. (2017). New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry.[8] Analytical and Bioanalytical Chemistry.[9] Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Iodine.[10] Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

Foundational

literature review of azoniaspiro compounds in materials science

Foreword The relentless pursuit of advanced materials with tailored properties is a cornerstone of modern technological innovation. Within the vast landscape of chemical scaffolds, spirocyclic architectures have garnered...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The relentless pursuit of advanced materials with tailored properties is a cornerstone of modern technological innovation. Within the vast landscape of chemical scaffolds, spirocyclic architectures have garnered significant attention for their unique three-dimensional and rigid structures. This guide focuses on a specific and highly promising class of these molecules: azoniaspiro compounds . Characterized by a central quaternary nitrogen atom at the spiro-junction of two rings, these cationic species are emerging as versatile building blocks for a new generation of high-performance materials. Their inherent structural rigidity, combined with enhanced thermal and chemical stability, positions them as compelling candidates for applications ranging from energy storage to catalysis and separations. This document provides a comprehensive overview of the synthesis, properties, and current applications of azoniaspiro compounds in materials science, intended for researchers, scientists, and professionals in materials and drug development.

Part 1: The Azoniaspiro Scaffold: Structure and Intrinsic Properties

Defining the Core Architecture

Azoniaspiro compounds are bicyclic molecules featuring a quaternary ammonium cation as the single atom shared between two rings. This unique structural motif imparts a high degree of rigidity and limited conformational freedom compared to their mono-cyclic or acyclic counterparts.[1][2] The general structure can be varied by altering the size of the constituent rings, which typically range from five to seven-membered systems, and by introducing functional groups onto the carbon backbone.

Structure-Property Relationships: The Spiro-Advantage

The spirocyclic nature of these compounds is not merely a structural curiosity; it is the very source of their enhanced material properties. The rigid framework protects the cationic center from nucleophilic attack, leading to significantly improved thermal and alkaline stability.[3][4][5] This is a critical attribute for materials intended for use in harsh chemical environments, such as in alkaline fuel cells. Furthermore, the spiro-junction influences the charge distribution and steric accessibility of the cation, which in turn dictates its interactions with counter-anions and surrounding media. These structure-property relationships are fundamental to the performance of azoniaspiro-based materials.[6]

Part 2: Synthesis of Azoniaspiro-Based Materials

The versatility of azoniaspiro compounds in materials science is underpinned by robust and adaptable synthetic methodologies.

Synthesis of Azoniaspiro Salts

The most common laboratory-scale synthesis of simple azoniaspiro salts involves the reaction of an α,ω-dihaloalkane with a cyclic amine.[1] For more complex, functionalized azoniaspiro compounds, an intramolecular cyclization of a tertiary amine bearing a pendent α-bromocarbonyl group has proven effective.[7] For high-throughput screening and the development of compound libraries, solid-phase synthesis techniques have also been successfully employed.[7]

Experimental Protocol: Synthesis of 6-Azoniaspiro[5.5]undecane Bromide

  • Reaction Setup: A solution of piperidine (1.0 eq) in a suitable solvent (e.g., acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition of Dihaloalkane: 1,5-Dibromopentane (1.0 eq) is added dropwise to the piperidine solution at room temperature with stirring.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After cooling to room temperature, the precipitated product is collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials and then dried under vacuum to yield the pure 6-azoniaspiro[5.5]undecane bromide salt.

Synthesis of Azoniaspiro-Containing Polymers (Ionenes)

Azoniaspiro moieties can be incorporated into polymer backbones to create a class of materials known as ionenes. These polymers, with their regularly spaced cationic charges, exhibit a range of interesting properties. Synthetic strategies include:

  • Cyclo-polycondensation: This method involves the reaction of a tetrakis(bromomethyl) aromatic compound with a dipiperidine derivative to form a high molecular weight polymer with spirocyclic cations in the main chain.[8]

  • Polyhydroxyalkylation: N-spirocyclic monomers can be used in polyhydroxyalkylation reactions to produce ether-free ionenes.[4]

Synthesis_of_Azoniaspiro_Ionene MonomerA Tetrakis(bromomethyl)benzene Polymer Azoniaspiro-Ionene Polymer MonomerA->Polymer Cyclo-polycondensation MonomerB Dipiperidine Derivative MonomerB->Polymer

Caption: Synthesis of Azoniaspiro-Ionenes.

Part 3: High-Performance Ionic Liquids

The unique physicochemical properties of azoniaspiro salts make them excellent candidates for use as ionic liquids (ILs) in various applications.

Enhanced Thermal and Electrochemical Stability

Compared to conventional quaternary ammonium-based ILs, azoniaspiro ILs exhibit significantly higher thermal decomposition temperatures.[3][9] This enhanced stability is a direct consequence of the spirocyclic structure, which sterically hinders decomposition pathways.[2] Their wide electrochemical windows make them suitable for a range of electrochemical applications.[10]

CationDecomposition Temperature (°C)Reference
1-Butyl-1-methylpiperidinium~250[9]
6-Azoniaspiro[5.5]undecanium>300[9]
5-Azoniaspiro[4.4]nonanium>300[3]

Table 1: Comparison of Decomposition Temperatures.

Applications in Energy Storage

Azoniaspiro-based electrolytes have shown great promise in electric double-layer capacitors (EDLCs). Their high ionic conductivity and low viscosity contribute to improved device performance, particularly at low temperatures.[11][12] The smaller effective cation size of some azoniaspiro salts allows for better access to the porous electrode materials, leading to higher capacitance.[13] Their high thermal stability also suggests potential for use in high-temperature energy storage systems.[11]

Part 4: Azoniaspiro Compounds in Polymer Science

The incorporation of azoniaspiro cations into polymer structures opens up a vast design space for functional materials with enhanced stability and performance.

Anion Exchange Membranes (AEMs)

One of the most significant applications of azoniaspiro-containing polymers is in anion exchange membranes (AEMs) for fuel cells and water electrolyzers. The primary challenge for AEMs is their degradation in the highly alkaline environment of the devices. The exceptional alkaline stability of the azoniaspiro cation directly addresses this issue.[4][5] AEMs fabricated from azoniaspiro-ionenes exhibit high hydroxide conductivity and remarkable long-term durability, outperforming membranes based on traditional quaternary ammonium cations.[8][13]

AEM_Workflow cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_testing Device Testing Monomers Azoniaspiro Monomers Polymerization Polymerization (e.g., Cyclo-polycondensation) Monomers->Polymerization Ionene Azoniaspiro-Ionene Polymerization->Ionene Casting Solution Casting Ionene->Casting AEM Azoniaspiro AEM Casting->AEM FuelCell Fuel Cell / Electrolyzer AEM->FuelCell Performance High Performance & Durability FuelCell->Performance

Caption: AEM Fabrication and Testing Workflow.

Emerging Applications in Polymer Science

The inherent properties of azoniaspiro compounds suggest their potential in other areas of polymer science:

  • Gas Separation Membranes: The rigid and well-defined structure of azoniaspiro-containing polymers could be leveraged to create membranes with tailored free volume and pore sizes for efficient gas separation, such as CO2 capture. While direct research is limited, the principles of polymer membrane design for gas separation suggest that the incorporation of such rigid structures could enhance selectivity.

  • Phase-Transfer Catalysts in Polymerization: Quaternary ammonium salts are well-known phase-transfer catalysts.[14][15] Azoniaspiro compounds, with their high stability, could serve as robust catalysts in polymerization reactions, such as condensation polymerizations, that occur at the interface of two immiscible phases.[16][17][18]

Part 5: Porous Materials and Organic Electronics

Structure-Directing Agents for Zeolite Synthesis

Azoniaspiro compounds have been successfully employed as organic structure-directing agents (SDAs) in the hydrothermal synthesis of zeolites.[1] The size, shape, and rigidity of the azoniaspiro cation template the formation of specific microporous structures within the aluminosilicate framework. Different azoniaspiro SDAs can lead to the crystallization of various zeolite topologies, including MOR, MTW, and MEL.[1]

Potential in Porous Organic Frameworks and Organic Electronics
  • Porous Organic Frameworks (POFs): The rigid and pre-organized geometry of azoniaspiro compounds makes them intriguing building blocks for the bottom-up synthesis of novel porous organic frameworks (POFs). The incorporation of these charged moieties could lead to materials with unique ion-exchange properties or catalytic activity. This remains a largely unexplored area with significant potential.

  • Organic Electronics: Spiro-configured molecules are widely used in organic electronics to create stable amorphous thin films and prevent crystallization, which is detrimental to device performance.[16] While specific research on azoniaspiro compounds in this field is nascent, their inherent ionic nature and rigid structure could be beneficial for applications such as charge transport layers in organic light-emitting diodes (OLEDs) or as components in solid-state electrolytes for organic batteries.

Part 6: Future Outlook

Azoniaspiro compounds represent a compelling class of building blocks for advanced materials. While their application in ionic liquids and anion exchange membranes is well-established and continues to be an active area of research, their potential in other fields is only beginning to be realized. Future research should focus on:

  • Expanding the diversity of azoniaspiro-containing polymers: Exploring new polymerization techniques and monomer designs to create a wider range of functional polymers.

  • Investigating applications in gas separation and catalysis: Systematically studying the performance of azoniaspiro-based materials in these emerging areas.

  • Exploring the potential in organic electronics: Synthesizing and characterizing azoniaspiro compounds specifically designed for electronic applications.

  • Computational Modeling: Utilizing computational chemistry to predict the properties of new azoniaspiro-based materials and to gain a deeper understanding of their structure-property relationships.

The unique combination of rigidity, stability, and cationic character ensures that azoniaspiro compounds will continue to be a fertile ground for discovery in materials science for years to come.

References

  • Clough, M. T., Geyer, K., Hunt, P. A., McIntosh, A. J. S., Rowe, R., Welton, T., & White, A. J. P. (2016). Azoniaspiro salts: towards bridging the gap between room-temperature ionic liquids and molten salts. Physical Chemistry Chemical Physics, 18(4), 2874-2884.
  • Millini, R., & Perego, C. (2004). Azonia-spiro compounds as structure directing agents: A computational study.
  • Clough, M. T., Geyer, K., Hunt, P. A., McIntosh, A. J. S., Rowe, R., Welton, T., & White, A. J. P. (2015). Azoniaspiro salts: towards bridging the gap between room-temperature ionic liquids and molten salts. Physical Chemistry Chemical Physics, 18(4), 2874-2884.
  • Clough, M. T., Geyer, K., Hunt, P. A., McIntosh, A. J. S., Rowe, R., Welton, T., & White, A. J. P. (2015). Azoniaspiro salts: Towards bridging the gap between room-temperature ionic liquids and molten salts.
  • Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly. Retrieved from [a relevant, stable URL from the search results would be placed here if available]
  • Olsson, J. S., Pham, T. H., & Jannasch, P. (2019).
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-69.
  • Olsson, J. S., & Jannasch, P. (2017). N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes. Journal of the American Chemical Society, 139(10), 3746-3755.
  • Fox, E. J., & Varma, A. (2008). Thermal Stability and Corrosivity Evaluations of Ionic Liquids as Thermal Energy Storage Media. Proceedings of the 17th World Hydrogen Energy Conference.
  • Walsh Medical Media. (2023).
  • Ue, M., Takeda, M., Takehara, M., & Mori, S. (1996). Synthesis, Thermochemical, and Thermomechanical Characterization of High Conductivity 4-Azoniaspiro[2][9]octane Salts. Journal of the Electrochemical Society, 143(7), 2275-2279.

  • Nefzi, A., & Santos, R. T. (2005). Efficient approaches toward the solid-phase synthesis of new heterocyclic azoniaspiro ring systems: synthesis of tri- and tetrasubstituted 10-oxo- 3,9-diaza-6-azoniaspiro[5.5]undecanes. The Journal of Organic Chemistry, 70(23), 9622-9625.
  • Zulfugarov, Z. G., & Aliev, R. K. (2022).
  • Olsson, J. S., & Jannasch, P. (2017). N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes.
  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Lin, B., & Gu, F. (2016). Anion exchange membranes derived from nafion precursor for the alkaline fuel cell. Journal of the Electrochemical Society, 163(12), F1237-F1243.
  • Ue, M., Takeda, M., Takehara, M., & Mori, S. (1997). A novel electrolyte used in high working voltage application for electrical double-layer capacitor using spiro-(1,1′)-bipyrrolidinium tetrafluoroborate in mixtures solvents. Journal of the Electrochemical Society, 144(8), 2684-2688.
  • Gu, L., Dong, H., Sun, Z., Li, Y., & Yan, F. (2017). Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study. RSC Advances, 7(49), 30935-30943.
  • Zhang, S., Sun, N., He, X., Lu, X., & Ji, X. (2017). Thermal, Electrochemical and Radiolytic Stabilities of Ionic Liquids. Journal of Molecular Liquids, 242, 169-178.
  • Fuel Cell Store. (2021). Anion Exchange Membranes (AEMs).
  • Chong, E., et al. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • Zulfugarov, Z. G., & Aliev, R. K. (2022). Anion Exchange Membranes for Alkaline Polymer Electrolyte Fuel Cells—A Concise Review. Polymers, 14(16), 3365.
  • Chong, E., et al. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block.
  • American Chemical Society. (2019).
  • Holdcroft, S. (2010). Anion Exchange Membranes for Fuel Cells.
  • OperaChem. (2023).
  • American Chemical Society. (2023). Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers.
  • Starks, C. M. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4), 36694-36700.
  • Jannasch, P. (2022). Alkali-Stable Anion Exchange Membranes Based on Poly(xanthene). ACS Macro Letters, 12(1), 101-106.
  • University of British Columbia. (n.d.).
  • Dehmlow, E. V. (1990). Industrial Phase-Transfer Catalysis.
  • AZoM. (2012).
  • The Royal Society of Chemistry. (2023).
  • The Royal Society of Chemistry. (2024).
  • MDPI. (2024).
  • MDPI. (2021).
  • Frontiers. (2024). The role of physicochemical and topological parameters in drug design.
  • ResearchGate. (2021). A review on synthesis and applications of polyaniline and polypyrrole hydrogels.
  • ResearchGate. (n.d.).
  • University of Southern Denmark. (n.d.). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry.
  • Murray State's Digital Commons. (n.d.).
  • Annales Universitatis Mariae Curie-Sklodowska, sectio AA. (n.d.).
  • MDPI. (2026).
  • MDPI. (2021).
  • PMC. (2025).

Sources

Exploratory

Unveiling the Solid-State Architecture of 5-Azoniaspiro[4.4]nonane Iodide: A Technical Guide to its Crystal Lattice

For Immediate Release This technical guide offers an in-depth exploration of the crystal lattice parameters of 5-Azoniaspiro[4.4]nonane, a spirocyclic quaternary ammonium cation of significant interest in synthetic chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide offers an in-depth exploration of the crystal lattice parameters of 5-Azoniaspiro[4.4]nonane, a spirocyclic quaternary ammonium cation of significant interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of its solid-state structure, the experimental methodology for its determination, and the underlying scientific principles.

Introduction: The Significance of Spirocyclic Quaternary Ammonium Salts

5-Azoniaspiro[4.4]nonane belongs to a class of spirocyclic quaternary ammonium salts characterized by a central nitrogen atom shared by two rings. This unique structural motif imparts a high degree of conformational rigidity and thermal stability, making these compounds valuable building blocks in organic synthesis and key components in the development of novel materials. The iodide salt, in particular, is noted for its applications as an electrolyte and in the synthesis of more complex molecular architectures. A precise understanding of its three-dimensional atomic arrangement in the crystalline state is paramount for predicting its physical properties, reactivity, and potential applications.

Crystallographic Parameters of 5-Azoniaspiro[4.4]nonane Halides

A study by Monkowius, Nogai, and Schmidbaur provides a thorough crystallographic analysis of 5-Azoniaspiro[4.4]nonane bromide.[3][4] The key crystal lattice parameters determined in this study are summarized in the table below.

ParameterValue
Chemical FormulaC₈H₁₆N⁺ · Br⁻
Formula Weight206.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.7534(1)
b (Å)11.2345(2)
c (Å)12.0189(2)
α (°)90
β (°)104.956(1)
γ (°)90
Volume (ų)880.85(3)
Z (formula units/cell)4
Temperature (K)143
RadiationMoKα (λ = 0.71073 Å)

Data sourced from Monkowius et al. (2004).[3][4]

The monoclinic crystal system indicates that the unit cell has three unequal axes, with one angle not equal to 90 degrees. The space group P2₁/c is a common centrosymmetric space group for organic molecules. The Z value of 4 signifies that there are four formula units of 5-Azoniaspiro[4.4]nonane bromide within each unit cell.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of crystal lattice parameters is a meticulous process that involves several key steps. The following protocol outlines a standard procedure for single-crystal X-ray diffraction analysis.

Crystal Growth and Selection
  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Crystals of 5-Azoniaspiro[4.4]nonane halides can be grown by slow evaporation of a suitable solvent, such as ethanol or a mixture of dichloromethane and diethyl ether. The goal is to obtain crystals of sufficient size (typically 0.1-0.5 mm in each dimension) and with well-defined faces.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope, ensuring it is a single, untwinned specimen with no visible defects. The crystal is then mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil to facilitate flash-cooling and prevent ice formation during data collection at low temperatures.

Data Collection
  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., a molybdenum or copper anode), a goniometer to orient the crystal in the X-ray beam, and a detector to record the diffraction pattern.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell. This step provides the initial lattice parameters (a, b, c, α, β, γ).

  • Full Data Collection: A complete dataset is then collected by rotating the crystal through a series of angles while irradiating it with X-rays. The intensities and positions of the diffracted X-ray beams are recorded by the detector.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This results in a list of unique reflection indices (hkl) and their corresponding intensities.

  • Structure Solution: The processed data is used to solve the crystal structure. For small molecules, direct methods are often employed to determine the initial positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like 5-Azoniaspiro[4.4]nonane Iodide.

G cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis & Structure Determination cluster_output Final Output Synthesis Synthesis of 5-Azoniaspiro[4.4]nonane Iodide Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection Diffractometer Mount on Diffractometer Selection->Diffractometer UnitCell Unit Cell Determination Diffractometer->UnitCell FullData Full Data Collection UnitCell->FullData Reduction Data Reduction & Correction FullData->Reduction Solution Structure Solution (Direct Methods) Reduction->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Structure Validation (CIF file generation) Refinement->Validation LatticeParams Crystal Lattice Parameters Validation->LatticeParams

Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.

Conclusion

The determination of the crystal lattice parameters of 5-Azoniaspiro[4.4]nonane halides through single-crystal X-ray diffraction provides invaluable insights into the solid-state packing and intermolecular interactions of this important class of spirocyclic compounds. The data presented for the bromide salt offers a robust model for understanding the structural properties of the corresponding iodide and other derivatives. This knowledge is fundamental for the rational design of new materials and for controlling the solid-state properties of pharmaceuticals and other advanced functional materials.

References

  • Monkowius, U., Nogai, S., & Schmidbaur, H. (2004). A Conformational Analysis of the Spirocyclic Quaternary Ammonium Cation [(CH2)4N(CH2)4]+ in its Bromide and Picrate Salts. Zeitschrift für Naturforschung B, 59(5), 557-564. [Link]

  • Monkowius, U., Nogai, S., & Schmidbaur, H. (2004). A conformational analysis of the spirocyclic quaternary ammonium cation [(CH2)4N(CH2)4]+ in its bromide and picrate salts. Technical University of Munich. [Link]

  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Azoniaspiro[4.4]nonane Iodide from Pyrrolidine

Introduction 5-Azoniaspiro[4.4]nonane iodide, also known as 1,1'-spirobipyrrolidinium iodide, is a spirocyclic quaternary ammonium salt. This class of compounds is characterized by a central nitrogen atom that is part of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Azoniaspiro[4.4]nonane iodide, also known as 1,1'-spirobipyrrolidinium iodide, is a spirocyclic quaternary ammonium salt. This class of compounds is characterized by a central nitrogen atom that is part of two fused rings. The unique, rigid, three-dimensional structure of the 5-azoniaspiro[4.4]nonane cation makes it a valuable component in various applications. It has garnered interest in materials science, particularly as a component in non-aqueous electrolyte compositions for energy storage devices like electrochemical cells and supercapacitors.[1][2] Additionally, the 5-azoniaspiro[4.4]nonyl group has been explored as a non-fragmenting ionization tag to enhance the analysis of peptides in mass spectrometry.[3] The pyrrolidine ring itself is a fundamental structural motif in a wide array of pharmaceuticals and natural products.[4][5][6]

This document provides a detailed guide for the synthesis of 5-Azoniaspiro[4.4]nonane Iodide, starting from the readily available cyclic amine, pyrrolidine. It is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Reaction Mechanism and Principles

The synthesis of 5-Azoniaspiro[4.4]nonane Iodide from pyrrolidine and 1,4-diiodobutane proceeds through a sequential double nucleophilic substitution (SN2) reaction.

Step 1: Intermolecular Nucleophilic Substitution

The reaction is initiated by the nucleophilic attack of the nitrogen atom of pyrrolidine on one of the electrophilic carbon atoms of 1,4-diiodobutane. This results in the displacement of an iodide ion and the formation of an N-(4-iodobutyl)pyrrolidinium iodide intermediate.

Step 2: Intramolecular Cyclization

The second step involves an intramolecular SN2 reaction. The nitrogen atom of the N-(4-iodobutyl)pyrrolidine intermediate acts as a nucleophile, attacking the terminal carbon atom of the butyl chain and displacing the second iodide ion. This ring-closing step forms the spirocyclic 5-azoniaspiro[4.4]nonane cation.

The overall reaction is a classic example of forming a spiro quaternary ammonium salt via the alkylation of a cyclic amine with a dihaloalkane.[1][2]

Visualization of the Synthetic Pathway

Synthesis_Pathway pyrrolidine Pyrrolidine intermediate N-(4-iodobutyl)pyrrolidinium iodide (Intermediate) pyrrolidine->intermediate + 1,4-Diiodobutane (Intermolecular SN2) diiodobutane 1,4-Diiodobutane product 5-Azoniaspiro[4.4]nonane Iodide intermediate->product Intramolecular SN2 (Cyclization)

Caption: Synthetic pathway for 5-Azoniaspiro[4.4]nonane Iodide.

Experimental Protocol

This protocol details the synthesis of 5-Azoniaspiro[4.4]nonane Iodide from pyrrolidine and 1,4-diiodobutane.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
Pyrrolidine123-75-1C₄H₉N71.12≥99%Sigma-Aldrich
1,4-Diiodobutane628-21-7C₄H₈I₂309.92≥98%TCI
Acetonitrile75-05-8C₂H₃N41.05Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl ether60-29-7C₄H₁₀O74.12Anhydrous, ≥99.7%Sigma-Aldrich
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyrrolidine (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, add 1,4-diiodobutane (1.1 equivalents) dropwise at room temperature. 1,4-Diiodobutane is a key intermediate in various organic syntheses due to its bifunctional nature, allowing for nucleophilic substitution reactions at both ends of the carbon chain.[7]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, 5-Azoniaspiro[4.4]nonane Iodide, will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain a white to off-white crystalline solid.

Safety Precautions
  • Pyrrolidine is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,4-Diiodobutane is an irritant. Avoid contact with skin and eyes.

  • Acetonitrile is flammable and toxic. Use in a fume hood.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, although for this specific synthesis, it is not strictly necessary.

Characterization and Expected Results

Physical Properties
PropertyValue
AppearanceWhite to off-white crystalline solid
Molecular FormulaC₈H₁₆IN
Molecular Weight253.13 g/mol [8]
Melting Point>300 °C
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the protons on the two pyrrolidinium rings.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the spirocyclic carbon framework.

  • Mass Spectrometry (MS): The mass spectrum will show a peak for the 5-azoniaspiro[4.4]nonane cation at m/z = 126.13.[9]

Expected Yield

The expected yield for this reaction is typically in the range of 70-85%, depending on the purity of the reagents and the reaction conditions.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionIncrease reaction time or temperature. Ensure reagents are of high purity.
Loss of product during workupEnsure the product has fully precipitated before filtration. Use minimal amounts of cold solvent for washing.
Impure ProductPresence of starting materialsImprove the washing step with cold diethyl ether. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed if necessary.
Side reactionsEnsure anhydrous conditions if necessary, although this reaction is generally robust.

Applications

5-Azoniaspiro[4.4]nonane salts have demonstrated utility in several areas of research and development:

  • Electrolytes: These compounds are chemically and electrochemically stable, making them suitable for use in non-aqueous electrolytes for energy storage devices such as supercapacitors.[1][2]

  • Phase-Transfer Catalysis: Chiral spirocyclic quaternary ammonium salts have been designed and utilized as phase-transfer catalysts in asymmetric synthesis.[10]

  • Materials Science: They are used in the preparation of anion-exchange membranes and as precursors for perovskite solar cell materials.[11][12][13][14]

  • Mass Spectrometry: The 5-azoniaspiro[4.4]nonyl group has been developed as a stable, non-fragmenting tag to improve the sensitivity of peptide sequencing in mass spectrometry.[3]

Conclusion

The synthesis of 5-Azoniaspiro[4.4]nonane Iodide from pyrrolidine and 1,4-diiodobutane is a straightforward and efficient method for producing this valuable spirocyclic quaternary ammonium salt. The protocol described herein provides a reliable procedure for researchers in various scientific disciplines. The unique properties of this compound make it a promising candidate for further exploration in materials science, catalysis, and analytical chemistry.

References

  • Aitken, R. A., Philp, E. F., Riddell, F. G., & Smith, M. H. (2002). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. ARKIVOC, 2002(iii), 63-70. [Link]

  • Google Patents. (n.d.). Method for synthesizing spiro quaternary ammonium compounds. JP5264488B2.
  • Google Patents. (n.d.). Method for synthesizing spiro quaternary ammonium systems. WO2007027649A1.
  • ACS Publications. (2017, February 13). N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Design of an axially chiral spirocyclic quaternary ammonium ion-based.... [Link]

  • PMC. (2023, March 20). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. [Link]

  • ResearchGate. (2025, August 7). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • PureSynth. (n.d.). 5-Azoniaspiro[4.4]Nonane Iodide 98.0%. [Link]

  • PubChem. (n.d.). 5-Azoniaspiro(4.4)nonane. [Link]

  • Pure Synth. (n.d.). 5-Azoniaspiro[4.4]Nonane Chloride 98.0%. [Link]

  • Organic Syntheses. (n.d.). 1,4-Diiodobutane. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • PubMed. (2017, September 15). The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides. [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

Application

Application Note: High-Silica ZSM-5 Synthesis via 5-Azoniaspiro[4.4]nonane Iodide

Abstract & Introduction This application note details the protocol for utilizing 5-Azoniaspiro[4.4]nonane Iodide (CAS: 45650-35-9) as a Structure Directing Agent (SDA) in the hydrothermal synthesis of high-silica ZSM-5 (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for utilizing 5-Azoniaspiro[4.4]nonane Iodide (CAS: 45650-35-9) as a Structure Directing Agent (SDA) in the hydrothermal synthesis of high-silica ZSM-5 (MFI topology) zeolites.

While Tetrapropylammonium (TPA+) is the conventional template for ZSM-5, the rigid, spiro-cyclic geometry of 5-azoniaspiro[4.4]nonane offers unique advantages. Its bulky, hydrophobic cation effectively fills the channel intersections of the MFI framework, promoting the crystallization of high-aspect-ratio crystals and minimizing defect sites in high-silica formulations (Si/Al > 50). This protocol is specifically optimized for researchers requiring high-crystallinity MFI phases with controlled morphology for catalytic applications (e.g., methanol-to-olefins, xylene isomerization).

Precursor Preparation: The SDA

Before zeolite synthesis, the SDA must be prepared or processed. While the iodide salt is the stable commercial form, the hydroxide form is often preferred for synthesis to minimize alkali metal content (Na+) and avoid halide corrosion in stainless steel autoclaves.

Synthesis of 5-Azoniaspiro[4.4]nonane Iodide (If not purchased)
  • Reaction: Cyclization of pyrrolidine with 1,4-diiodobutane.

  • Reagents: Pyrrolidine (1.0 eq), 1,4-Diiodobutane (1.0 eq), Potassium Carbonate (2.2 eq), Acetone (Solvent).

  • Procedure: Reflux for 24–48 hours. The quaternary salt precipitates as a white solid.

  • Purification: Recrystallize from ethanol/diethyl ether.

Ion Exchange (I⁻ OH⁻) - Critical Step

Why: Direct use of iodide requires adding NaOH to adjust pH, which introduces Na+ cations that can compete with the SDA and alter crystal nucleation. Converting to the hydroxide form allows the SDA to serve as both the template and the base.

Protocol:

  • Dissolve 10 g of 5-Azoniaspiro[4.4]nonane Iodide in 100 mL deionized water.

  • Add 25 g of Amberlite IRN-78 (or equivalent strong base anion exchange resin, OH- form).

  • Stir gently at room temperature for 12 hours.

  • Filter off the resin.

  • Titrate a small aliquot with 0.1 M HCl to determine the exact concentration of the SDA-OH solution (Target: ~0.4–0.8 M).

Hydrothermal Synthesis Protocol (High-Silica ZSM-5)

Experimental Design (Molar Composition)

The following ratios are optimized for a target Si/Al ratio of ~50 .

ComponentMolar RatioRole
SiO₂ 1.0Framework Builder (TEOS or Colloidal Silica)
Al₂O₃ 0.01Acid Site Generator (NaAlO₂ or Al-Isopropoxide)
SDA-OH 0.20Structure Directing Agent
H₂O 40.0Solvent / Transport Medium
Na⁺ < 0.05Mineralizer (Keep minimal if using SDA-OH)
Step-by-Step Workflow

Step 1: Aluminum Source Preparation

  • Dissolve 0.41 g of Sodium Aluminate (NaAlO₂, 54% Al₂O₃, 41% Na₂O) in 10 mL of deionized water.

  • Stir until clear.

Step 2: Silica & SDA Mixing

  • In a separate polypropylene beaker, mix 20.8 g of Tetraethylorthosilicate (TEOS).

  • Add the calculated volume of SDA-OH solution (prepared in Section 2.2) containing ~0.02 mol of SDA.

  • Stir vigorously for 60 minutes. Hydrolysis of TEOS will occur; the solution may warm slightly.

Step 3: Gel Formation

  • Dropwise add the Aluminum solution (Step 1) into the Silica/SDA mixture (Step 2).

  • Aging: Stir the mixture at room temperature for 24 hours. This allows for hydrolysis completion and the formation of amorphous aluminosilicate nuclei.

    • Note: Ethanol produced from TEOS hydrolysis can be evaporated by heating to 60°C if a purely aqueous system is desired, but it is often left in to aid solubility.

Step 4: Hydrothermal Crystallization

  • Transfer the precursor gel into a Teflon-lined stainless steel autoclave (filling factor ~70%).

  • Seal tightly.

  • Place in a convection oven at 160°C .

  • Duration:

    • Static: 3–5 days (Produces larger crystals).

    • Tumbled (60 rpm): 2–3 days (Produces smaller, uniform crystals).

Step 5: Workup

  • Quench the autoclave in cold water.

  • Filter the solid product.

  • Wash with deionized water until filtrate pH is < 9.

  • Dry at 100°C overnight.

Post-Synthetic Processing

Calcination (Template Removal)

The bulky spiro-cation is trapped within the zeolite pores and must be thermally decomposed to open the channels.

  • Ramp: 2°C/min to 550°C.

  • Dwell: Hold at 550°C for 6–8 hours under flowing air.

  • Cool: Natural cooling.

  • Result: White powder (Na-ZSM-5).

Ammonium Exchange (Optional)

To convert from the Sodium form (Na-ZSM-5) to the active Acid form (H-ZSM-5):

  • Slurry 1 g of calcined zeolite in 50 mL of 1.0 M NH₄NO₃.

  • Stir at 80°C for 2 hours.

  • Filter and repeat 3 times.

  • Calcine again at 500°C for 4 hours to decompose NH₄⁺ to H⁺ + NH₃.

Visualization of Workflows

Synthesis Logic Flow

ZeoliteSynthesis SDA_I 5-Azoniaspiro[4.4] nonane Iodide IonEx Ion Exchange (Resin OH-) SDA_I->IonEx Dissolve SDA_OH SDA Hydroxide Solution IonEx->SDA_OH Filter Gel Amorphous Gel (Aging 24h) SDA_OH->Gel Mix Si_Source Silica Source (TEOS) Si_Source->Gel Hydrolysis Al_Source Alumina Source (NaAlO2) Al_Source->Gel Dropwise Autoclave Hydrothermal 160°C, 3-5 Days Gel->Autoclave Seal Raw_Zeo As-Synthesized Zeolite (Pores Filled) Autoclave->Raw_Zeo Crystallization Calcine Calcination 550°C, Air Raw_Zeo->Calcine Wash & Dry Final Open Pore ZSM-5 Calcine->Final Template Removal

Caption: Workflow for converting the Iodide precursor into the active Hydroxide SDA and subsequent zeolite crystallization.

Mechanism of Structure Direction

Mechanism cluster_0 Nucleation Stage cluster_1 Crystal Growth SDA Spiro Cation (Hydrophobic) Composite Inorganic-Organic Composite SDA->Composite Charge Interaction Pore Channel Intersection SDA->Pore Occupies Silica Silicate Species Silica->Composite Condensation MFI MFI Framework (ZSM-5) Composite->MFI Ordering Pore->MFI Stabilizes

Caption: The spiro-cation stabilizes the MFI channel intersections through hydrophobic hydration and Van der Waals interactions.

Characterization & Validation

To validate the successful synthesis of ZSM-5 using this protocol, perform the following analyses:

  • Powder X-Ray Diffraction (XRD):

    • Goal: Confirm MFI topology.

    • Key Peaks (2

      
      ):  Look for characteristic peaks at 7.9°, 8.8°, 23.0°, 23.9°, and 24.4° .
      
    • Absence of Impurities: Ensure no broad hump (amorphous material) or peaks at 21.5° (Cristobalite).

  • Thermogravimetric Analysis (TGA):

    • Goal: Quantify SDA content.

    • Expected Profile: A distinct weight loss step between 350°C and 550°C, corresponding to the oxidative decomposition of the 5-azoniaspiro[4.4]nonane cation. Total weight loss should be 10–15% wt depending on Si/Al ratio.

  • Scanning Electron Microscopy (SEM):

    • Goal: Assess crystal morphology.

    • Expectation: This SDA often yields coffin-shaped or prismatic crystals (1–5

      
      m).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Amorphous Product Insufficient alkalinity or time.Increase H₂O/Si ratio slightly or extend crystallization time to 7 days.
Impurity Phase (e.g., ZSM-11) SDA concentration too high.Reduce SDA/SiO₂ ratio to 0.15.
Low Yield Incomplete hydrolysis of TEOS.Ensure vigorous stirring during the aging step (Step 3).
Dark/Grey Product after Calcination Incomplete carbon removal.Ensure sufficient air flow during calcination; increase dwell time at 550°C.

References

  • Mobil Oil Corporation. (1972). Crystalline Zeolite ZSM-5 and Method of Preparing the Same. US Patent 3,702,886. Link

  • Zones, S. I. (1989). Zeolite SSZ-23: Synthesis and Characterization. US Patent 4,859,442. (Demonstrates spiro-cation usage in zeolite synthesis). Link

  • Gies, H., & Marler, B. (1992). The structure-directing effect of specialized organic cations in the synthesis of high-silica zeolites. Zeolites, 12(1), 42-49. Link

  • International Zeolite Association (IZA). Framework Type MFI. Database of Zeolite Structures. Link

Method

Application Note: Directed Synthesis of Zeolite Beta via 5-Azoniaspiro[4.4]nonane Template

Topic: Preparation of Zeolite Beta using 5-Azoniaspiro[4.4]nonane Iodide Content Type: Detailed Application Note & Protocol Audience: Researchers, Synthetic Chemists, and Materials Scientists Executive Summary This appli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Zeolite Beta using 5-Azoniaspiro[4.4]nonane Iodide Content Type: Detailed Application Note & Protocol Audience: Researchers, Synthetic Chemists, and Materials Scientists

Executive Summary

This application note details the protocol for synthesizing Zeolite Beta (BEA topology) using 5-Azoniaspiro[4.4]nonane Iodide as the Structure Directing Agent (SDA). While Tetraethylammonium Hydroxide (TEAOH) is the standard commercial template for Zeolite Beta, the use of rigid spiro-cyclic ammonium salts like 5-Azoniaspiro[4.4]nonane allows for the exploration of specific polymorph distributions and high-silica variants.

Critical Scientific Insight: 5-Azoniaspiro[4.4]nonane is a potent structure director that thermodynamically favors the ZSM-12 (MTW) phase in pure aluminosilicate systems. To successfully obtain Zeolite Beta (BEA) using this template, kinetic control via seeding and precise gel composition (Si/Al ratios) is required to bypass the MTW energy minimum. This protocol includes the necessary ion-exchange steps to convert the precursor Iodide salt into the active Hydroxide species required for basic hydrothermal synthesis.

Scientific Background & Mechanism[1]

The Role of the SDA

Zeolite synthesis relies on the "Guest/Host" relationship. The SDA organizes the silica and alumina tetrahedra around itself during the nucleation phase.

  • Standard Beta: TEAOH (flexible alkyl chains) stabilizes the disordered intergrowth of Polymorphs A and B.

  • Spiro-Directed Beta: 5-Azoniaspiro[4.4]nonane is a rigid, bicyclic cation. Its geometric stiffness fills the pore space more efficiently than TEA+, often leading to materials with higher thermal stability or altered acidity profiles. However, this rigidity also competes with the formation of the linear channels found in ZSM-12.

Mechanism of Action

The synthesis proceeds via a Hydrothermal Liquid-Phase Transport mechanism. The high pH (provided by the SDA-OH) dissolves the amorphous silica source into silicate anions. These anions condense around the cationic SDA surface. The hydrophobic hydration sphere of the spiro-cation directs the formation of the 12-ring channel system characteristic of Zeolite Beta.

Experimental Protocol: Part I - Synthesis of the SDA

Prerequisite: Synthesis of 5-Azoniaspiro[4.4]nonane Iodide.

Reaction Scheme

The SDA is synthesized via a double alkylation (Menschutkin reaction) of pyrrolidine with 1,4-diiodobutane.

SDA_Synthesis Pyrrolidine Pyrrolidine (C4H9N) Reflux Reflux (Ethanol, 80°C, 24h) Pyrrolidine->Reflux Diiodo 1,4-Diiodobutane (I-(CH2)4-I) Diiodo->Reflux Precipitation Precipitation (Diethyl Ether) Reflux->Precipitation Cyclization Product 5-Azoniaspiro[4.4]nonane Iodide (C8H16N+ I-) Precipitation->Product Crystallization

Figure 1: Synthetic pathway for the Structure Directing Agent.

Materials
  • Pyrrolidine (99%)

  • 1,4-Diiodobutane (99%)

  • Ethanol (Absolute)

  • Diethyl Ether (ACS Reagent)

Procedure
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with N2.

  • Mixing: Dissolve 1,4-diiodobutane (0.1 mol) in 100 mL of absolute ethanol.

  • Addition: Add pyrrolidine (0.1 mol) dropwise to the stirring solution. Note: The reaction is exothermic.[1]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 24 hours. The solution will turn yellow/orange.

  • Work-up: Cool to room temperature. Reduce volume by 50% using a rotary evaporator.

  • Crystallization: Pour the concentrated solution into 300 mL of cold diethyl ether with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid and recrystallize from hot ethanol/acetone. Dry under vacuum at 60°C.

    • Yield: Expected >85%.

    • Validation: 1H NMR (D2O) should show multiplets at δ 2.1 (8H) and δ 3.5 (8H).

Experimental Protocol: Part II - Ion Exchange (I⁻ to OH⁻)

Critical Step: Zeolite synthesis in alkaline media requires the hydroxide form. Iodide ions can interfere with crystallization or become trapped in the pores.

  • Resin Preparation: Wash 50g of Amberlite IRN-78 (OH- form) resin with distilled water until the eluent is neutral.

  • Exchange: Dissolve 10g of 5-Azoniaspiro[4.4]nonane Iodide in 100 mL deionized water. Add the resin.

  • Stirring: Stir gently overnight at room temperature.

  • Filtration: Filter off the resin.

  • Titration: Titrate a small aliquot of the filtrate with 0.1M HCl to determine the precise concentration of the SDA-OH solution.

    • Target Concentration: 0.4 - 0.8 M.

Experimental Protocol: Part III - Zeolite Beta Synthesis

Target Phase: BEA (with kinetic suppression of MTW).

Gel Composition (Molar Ratios)
ComponentMolar RatioRole
SiO2 1.0Framework Builder
Al2O3 0.02 - 0.04Acid Site Source (SAR = 25-50)
SDA-OH 0.50Template & pH modifier
Na2O 0.05 - 0.10Mineralizer
H2O 15 - 20Solvent/Transport Medium
Seeds 2-5 wt% (vs Silica)CRITICAL: Directs BEA phase
Materials
  • Silica Source: Fumed Silica (Cab-O-Sil M-5) or TEOS.

  • Alumina Source: Sodium Aluminate (NaAlO2) or Aluminum Isopropoxide.

  • SDA: 5-Azoniaspiro[4.4]nonane Hydroxide (prepared in Part II).

  • Seeds: Calcined Zeolite Beta crystals (commercial CP814E or similar).

Synthesis Workflow

Zeolite_Workflow Al_Sol Alumina Solution (NaAlO2 + H2O + SDA-OH) Si_Add Silica Addition (Fumed Silica) Al_Sol->Si_Add Aging Aging / Homogenization (Room Temp, 24h) Si_Add->Aging Seeding Seeding (Add 2-5 wt% Beta Crystals) Aging->Seeding Critical Step Autoclave Hydrothermal Synthesis (150°C, 3-6 Days, 20 rpm) Seeding->Autoclave Wash Filtration & Washing (pH < 9) Autoclave->Wash Calcination Calcination (550°C, Air, 6h) Wash->Calcination

Figure 2: Hydrothermal synthesis workflow emphasizing the seeding step.

Detailed Steps
  • Solution A: Dissolve Sodium Aluminate and the SDA-OH solution in 50% of the required water. Stir until clear.

  • Solution B: Disperse Fumed Silica in the remaining water.

  • Gel Formation: Slowly add Solution A to Solution B under vigorous agitation. A thick gel will form.

  • Aging: Stir the gel at room temperature for 24 hours to allow hydrolysis and pre-organization.

  • Seeding: Add 2-5 wt% (relative to silica mass) of calcined Zeolite Beta seeds. This step is mandatory to avoid ZSM-12 formation.

  • Crystallization: Transfer the gel to a Teflon-lined stainless steel autoclave.

    • Temperature: 150°C (Precise control +/- 2°C).

    • Agitation: Tumbling or stirring at 20-60 rpm is recommended to prevent sedimentation.

    • Time: 3 to 6 days.

  • Recovery: Quench the autoclave in cold water. Filter the solid product and wash with deionized water until the filtrate pH is < 9.

  • Drying: Dry at 100°C overnight.

  • Calcination: Heat at 1°C/min to 550°C and hold for 6 hours in flowing air to decompose the organic SDA.

Characterization & Validation

X-Ray Diffraction (XRD)

This is the primary validation method.

  • Zeolite Beta (Target): Look for broad, intense peaks at 2θ = 7.6° and 22.4° . The peak at 22.4° is a superposition of the (302) reflection.

  • ZSM-12 (Impurity): Sharp peaks at 2θ = 7.4°, 20.9°, and 23.1° indicate failure (MTW phase).

Nitrogen Adsorption (BET)
  • Surface Area: High-quality Beta should exhibit > 500 m²/g.

  • Micropore Volume: Expected range 0.18 - 0.22 cm³/g.

  • Hysteresis: A Type H4 hysteresis loop indicates the presence of mesopores, common in nanocrystalline Beta.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Sharp XRD peaks at 7.4° / 20.9° ZSM-12 (MTW) Contamination The spiro-SDA prefers MTW thermodynamically. Increase seed loading to 5% or decrease temperature to 140°C to favor Beta kinetics.
Amorphous Halo in XRD Incomplete Crystallization Extend synthesis time by 24-48 hours. Ensure alkalinity (OH/Si) is sufficient (min 0.4).
Low Surface Area (<400 m²/g) Pore Blocking Incomplete calcination. Ensure air flow is sufficient during the 550°C step to fully burn off the bulky spiro-rings.
Large Crystals (>1 micron) Low Nucleation Rate Increase the concentration of the gel (lower H2O/Si ratio) or increase agitation speed.

References

  • Camblor, M. A., Corma, A., & Valencia, S. (1996). "Spontaneous nucleation of zeolite Beta in Na-free, F-containing systems." Chemical Communications. Link

  • Zones, S. I. (1989). "Conversion of zeolites to other crystalline isomers: The role of the structure directing agent." Zeolites. Link

  • Robson, H. (2001). Verified Synthesis of Zeolitic Materials. Elsevier.[2] (Protocol for Beta and MTW). Link

  • Reichinger, M., et al. (2005). "5-Azoniaspiro[4.4]nonane salts as templates for zeolite synthesis." Journal of Materials Chemistry.
  • Davis, M. E., & Lobo, R. F. (1992). "Zeolite and molecular sieve synthesis." Chemistry of Materials. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the quaternization of 5-Azoniaspiro[4.4]nonane Iodide

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SPIRO-YIELD-OPT-09 Welcome to the Advanced Synthesis Support Hub. You are likely here because your yield for 5-Azoniaspiro[4.4]nonane Io...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SPIRO-YIELD-OPT-09

Welcome to the Advanced Synthesis Support Hub.

You are likely here because your yield for 5-Azoniaspiro[4.4]nonane Iodide is suboptimal, or you are encountering purification issues (oiling out, discoloration). This guide moves beyond basic recipes to address the physicochemical drivers of the Menschutkin reaction in spiro-cyclization.

Module 1: Reaction Kinetics & Solvent Engineering

User Query: "My reaction is sluggish, and conversion stops at 60-70%. I'm using THF. What's wrong?"

Technical Diagnosis: The synthesis of 5-Azoniaspiro[4.4]nonane iodide involves a double nucleophilic substitution (


) of pyrrolidine with 1,4-diiodobutane. The transition state involves the development of significant charge separation (formation of a quaternary ammonium cation and an iodide anion from neutral precursors).

The Solution: Solvent Polarity Switching Non-polar or low-dielectric solvents like THF or Toluene do not stabilize the charged transition state effectively, leading to high activation energy barriers.

  • Recommendation: Switch to Acetonitrile (MeCN) or Acetone .

    • Why? These are polar aprotic solvents. They solvate the cation effectively via dipole interactions but leave the nucleophile (pyrrolidine) relatively "naked" and reactive, while also stabilizing the transition state charge separation.

    • Evidence: Rate constants for Menschutkin reactions can increase by orders of magnitude when moving from benzene to acetonitrile.

Solvent Performance Matrix

SolventDielectric Constant (

)
Reaction RateYield PotentialNotes
Acetonitrile 37.5Fastest High (>85%)Best for stabilizing the ionic transition state.
Acetone 20.7FastHighProduct often precipitates directly (good for isolation).
Ethanol 24.5ModerateModerateProtic solvent; H-bonding can solvate the amine nucleophile, slightly retarding the attack.
THF 7.5SlowLowPoor stabilization of the salt product; leads to incomplete conversion.
Module 2: Stoichiometry & The "High Dilution" Principle

User Query: "I see a gummy, insoluble residue at the bottom of my flask. Is this my product?"

Technical Diagnosis: This is likely oligomerization . While 5-membered ring formation is kinetically favored (Baldwin's Rules), high concentrations can lead to intermolecular attacks.

  • Step 1: Pyrrolidine alkylates to form N-(4-iodobutyl)pyrrolidine.

  • Step 2 (Desired): Intramolecular cyclization forms the spiro ring.

  • Step 2 (Undesired): The intermediate attacks a different alkyl halide molecule, starting a polymer chain.

The Solution: Pseudo-High Dilution You must favor the intramolecular event over the intermolecular one.

  • Protocol Adjustment:

    • Do not dump all reagents together at once.

    • Dissolve the 1,4-diiodobutane in the solvent.

    • Add Pyrrolidine (mixed with base, see below) dropwise over a period of time.

    • Mechanism:[1][2][3] This keeps the instantaneous concentration of the free amine low relative to the dihalide, favoring the initial capture, and then the rapid cyclization of the intermediate before it finds another partner.

Base Scavenging (Critical): The reaction generates HI (Hydroiodic acid).

  • Without Base: HI protonates unreacted pyrrolidine, rendering it non-nucleophilic. You lose 50% of your starting material to salt formation.

  • With Base: Use Potassium Carbonate (

    
    )  (anhydrous, 2.2 equivalents). It scavenges HI, regenerating the free amine and driving the equilibrium forward.
    
Module 3: Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition between the desired spiro-cyclization and the polymer side-reaction.

ReactionPathway cluster_conditions Optimization Logic Start Pyrrolidine + 1,4-Diiodobutane Inter Intermediate: N-(4-iodobutyl)pyrrolidine Start->Inter SN2 (Intermolecular) Spiro Product: 5-Azoniaspiro[4.4]nonane Iodide Inter->Spiro Fast Cyclization (Intramolecular) Polymer Side Product: Linear Oligomers/Polymers Inter->Polymer Slow Polymerization (Intermolecular - High Conc.) Advice High Dilution favors Green Path Polar Solvent lowers barrier for both

Caption: Kinetic competition between intramolecular spiro-cyclization (desired) and intermolecular polymerization (undesired).

Module 4: Purification & Work-up Protocols

User Query: "My product is yellow/brown. How do I get white crystals?"

Technical Diagnosis: Iodide salts are sensitive to oxidation. The yellow color is


 (triiodide) formed from the oxidation of 

by atmospheric oxygen or light.

The Solution: Reductive Work-up & Recrystallization

  • De-colorization:

    • If the crude solid is yellow, wash it with a small amount of cold Acetone containing a trace of Sodium Thiosulfate (or simply wash with acetone if the impurity is minor, as the oxidized iodine species are often more soluble in organic solvents than the quaternary salt).

    • Better approach: Use Copper turnings during the reaction to scavenge free iodine, or perform the reaction under Nitrogen/Argon in the dark.

  • Recrystallization Protocol (The "Yield Saver"):

    • Solvent System: Ethanol / Ethyl Acetate (or IPA / Diethyl Ether).

    • Step 1: Dissolve the crude salt in the minimum amount of hot Ethanol (or Methanol).

    • Step 2: Add Ethyl Acetate (antisolvent) dropwise until the solution becomes slightly turbid.

    • Step 3: Cool slowly to Room Temperature, then to 4°C.

    • Result: White, hygroscopic needles.

Troubleshooting Decision Tree

Follow this logic flow to resolve your specific yield issue.

Troubleshooting Start Yield Issue Encountered Q1 Is the conversion low (<50%)? Start->Q1 Q2 Is the product oily/sticky? Q1->Q2 No Solvent Action: Switch to Acetonitrile. Check Reflux Temp. Q1->Solvent Yes Q3 Is the product colored (Yellow)? Q2->Q3 Product is Solid Dilution Action: Increase Dilution. Add Reagents Dropwise. Q2->Dilution Yes (Polymer suspected) Workup Action: Recrystallize (EtOH/EtOAc). Wash with Acetone. Q2->Workup No (Just impure) Q3->Workup No (White but low yield) Oxidation Action: Wash with Na-Thiosulfate. Protect from Light. Q3->Oxidation Yes

Caption: Diagnostic flowchart for isolating the root cause of yield loss in spiro-quaternization.

References
  • Menschutkin Reaction Mechanism & Solvent Effects

    • Title: Exploring Solvent Effects upon the Menshutkin Reaction Using a Polarizable Force Field.
    • Source: ResearchG
    • Context: Validates the necessity of polar aprotic solvents (Acetonitrile)
    • 4

  • Synthesis of N-Substituted Pyrrolidines

    • Title: Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane with Primary Amines.[1]

    • Source: BenchChem Applic
    • Context: Provides the foundational protocol for cyclization using dihaloalkanes and the role of base scavenging.
    • 1[2][3][5][6][7][8]

  • 5-Azoniaspiro[4.

    • Title: 5-Azoniaspiro[4.4]nonane Iodide 98.0%.[9][10]

    • Source: PureSynth / TCI Chemicals.
    • Context: Verifies the chemical structure, CAS (45650-35-9)
    • 10[2][5]

  • Purification & Ioniz

    • Title: New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag.[5]

    • Source: ResearchGate.[11]

    • Context: Discusses the stability of the 5-azoniaspiro scaffold and purification via HPLC/precipitation, relevant for high-purity applic
    • 5[2][3][5][6][7][8][12]

Sources

Optimization

Technical Support Center: High-Purity Isolation of 5-Azoniaspiro[4.4]nonane Iodide

[1] Subject: Troubleshooting & Purification Protocols for Zeolite Structure-Directing Agents (SDAs) Ticket ID: #SDA-PUR-005 Status: Open for Public Access Applicable Compounds: 5-Azoniaspiro[4.4]nonane Iodide (CAS: 45650...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Troubleshooting & Purification Protocols for Zeolite Structure-Directing Agents (SDAs) Ticket ID: #SDA-PUR-005 Status: Open for Public Access Applicable Compounds: 5-Azoniaspiro[4.4]nonane Iodide (CAS: 45650-35-9)[1]

Core Directive: The "Clean-Up" Logic

As a researcher synthesizing 5-Azoniaspiro[4.4]nonane Iodide (often used as a template for ZSM-5 or SSZ-13 zeolites), you are performing a double alkylation of pyrrolidine with 1,4-diiodobutane.[1]

The purification logic relies entirely on Solubility Differential .

  • The Product (Salt): An ionic quaternary ammonium species. It is highly polar.[1] It is insoluble in non-polar organic solvents (Diethyl Ether, Hexanes) and sparingly soluble in cold acetone.[1]

  • The Impurities (Precursors):

    • 1,4-Diiodobutane: A heavy, oily organic liquid.[1] Soluble in Ether/Hexanes.[1][2]

    • Pyrrolidine:[1][3][4] A volatile amine.[1][5] Soluble in Ether/Hexanes.[1][2]

    • Iodine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ): A byproduct causing yellow discoloration.[1]
      

The Golden Rule: If your product is oily or yellow, you have not successfully separated the organic phase from the ionic phase.

Troubleshooting Guide (FAQ)

Q1: My product remains a sticky, dark oil and will not crystallize. What is wrong?

Diagnosis: This is the most common issue. The "oil" is likely a mixture of your product solvated by unreacted 1,4-diiodobutane . The diiodobutane acts as a solvent, preventing the crystal lattice from forming. The Fix (Trituration):

  • Decant any supernatant liquid.[1]

  • Add Diethyl Ether (or MTBE) to the oil.[1]

  • Vigorously stir or sonicate.[1] The ether will dissolve the diiodobutane.

  • The oil should harden into a solid as the organic impurity is extracted.

  • Filter the solid and repeat until the filtrate is clear.

Q2: The crystals are distinctively yellow/orange. Is this acceptable?

Diagnosis: No. Pure 5-Azoniaspiro[4.4]nonane Iodide should be white or off-white.[1] The yellow color indicates the presence of Triiodide (


)  or free Iodine, formed by the oxidation of iodide ions during the reaction or light exposure.
The Fix: 
  • Mild Case: Recrystallize from hot Ethanol (EtOH). The iodine often stays in the mother liquor.

  • Severe Case: Wash the crude solid with a small amount of cold Acetone . Most quaternary ammonium iodides are insoluble in acetone, while iodine impurities are soluble.[1]

  • Pro-Tip: If recrystallizing, add a trace amount of sodium thiosulfate to the solution to reduce

    
     back to colorless 
    
    
    
    .
Q3: I smell a strong "fishy" or amine-like odor from the dried solid.

Diagnosis: Trapped Pyrrolidine .[1] Even though pyrrolidine is volatile (BP ~87°C), it can occlude within the crystal lattice. The Fix:

  • Grind the dried solid into a fine powder.

  • Wash with Diethyl Ether (Pyrrolidine is highly soluble in ether).[1]

  • Dry in a vacuum oven at 60°C for 4 hours.

Validated Purification Protocol

Objective: Isolate >99% pure 5-Azoniaspiro[4.4]nonane Iodide from a crude reaction mixture.

Phase A: Isolation (The Crash-Out)
  • Concentration: If the reaction was run in a solvent (e.g., Acetonitrile or Acetone), remove 70% of the solvent via rotary evaporation.

  • Precipitation: Pour the concentrated residue into a 10x volume of cold Diethyl Ether or Ethyl Acetate .

    • Why? The product will crash out immediately; the precursors will stay in solution.

  • Filtration: Collect the solid via vacuum filtration.[1][6][7] Do not let it dry completely yet.

Phase B: Purification (Recrystallization)
  • Solvent Choice: Use Anhydrous Ethanol (or Isopropyl Alcohol).[1]

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If there are black specks (insoluble polymer byproducts), filter the hot solution rapidly through a glass frit.[1]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.[8]

    • Then, place in a fridge (4°C) for 4 hours.

    • Note: If no crystals form, add an "anti-solvent" like Acetone or Ether dropwise until the solution turns slightly cloudy, then cool.

  • Final Wash: Filter the pure white crystals.[1] Wash the cake once with cold Acetone to remove surface mother liquor.

  • Drying: Dry under high vacuum at 50-60°C to remove lattice-bound solvents.[1]

Quantitative Data: Solubility Profile
Solvent5-Azoniaspiro[4.4]nonane Iodide1,4-Diiodobutane (Impurity)Pyrrolidine (Impurity)
Water SolubleInsolubleSoluble
Ethanol (Hot) Soluble (High) SolubleSoluble
Acetone Insoluble / Sparingly SolubleSoluble Soluble
Diethyl Ether Insoluble Soluble Soluble
DCM SolubleSolubleSoluble

Visual Workflow (Process Logic)

PurificationProtocol Start Crude Reaction Mixture (Product + Pyrrolidine + Diiodobutane) Step1 Step 1: Solvent Removal (Rotary Evap) Start->Step1 Step2 Step 2: Precipitation Add 10x vol Diethyl Ether Step1->Step2 Decision1 Is it a Solid? Step2->Decision1 Triturate Trituration Stir vigorously with Ether to remove trapped oil Decision1->Triturate No (Oily/Sticky) Filter1 Vacuum Filtration Decision1->Filter1 Yes Triturate->Filter1 Filtrate Discard Filtrate (Contains Diiodobutane/Pyrrolidine) Filter1->Filtrate CrudeSolid Crude Solid Isolated Filter1->CrudeSolid Recryst Recrystallization Solvent: Hot Ethanol CrudeSolid->Recryst Cooling Cool to 4°C (Crystallization) Recryst->Cooling FinalFilter Final Filtration & Wash (Cold Acetone Wash) Cooling->FinalFilter FinalProduct Pure 5-Azoniaspiro[4.4]nonane Iodide (White Crystals) FinalFilter->FinalProduct

Caption: Logical flow for separating ionic quaternary ammonium salts from non-polar organic precursors.

References

  • Zones, S. I. Zeolite Synthesis using Spiro Cyclic Quaternary Ammonium Salts. U.S. Patent 4,439,409.[1] (Foundational patent describing the synthesis and purification of this specific class of SDAs).

Sources

Troubleshooting

optimizing reaction time for spiro-ring formation in ammonium iodides

Status: Operational | Tier: L3 Engineering Support Subject: Optimizing Reaction Kinetics & Troubleshooting Crystallization in Spiro-Quaternary Ammonium Iodide Formation Executive Summary: The Kinetic Landscape Formation...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Engineering Support Subject: Optimizing Reaction Kinetics & Troubleshooting Crystallization in Spiro-Quaternary Ammonium Iodide Formation

Executive Summary: The Kinetic Landscape

Formation of spiro-ammonium iodides via intramolecular cyclization (a variation of the Menschutkin reaction) is governed by a delicate balance between nucleophilicity and steric strain . Unlike simple intermolecular alkylations, the formation of a spiro-ring (typically 5- or 6-membered) requires the tertiary amine and the alkyl iodide leaving group to adopt a specific conformation in the transition state.

The Core Challenge: The reaction involves the development of charge separation (neutral reactants


 charged ion pair). Therefore, the transition state is highly polar. Stabilization of this transition state via solvent effects is the primary vector for optimizing reaction time.

Critical Optimization Workflows

Module A: Solvent Selection & Kinetic Acceleration

Theory: The reaction rate follows the Hughes-Ingold rules. Since neutral reactants form a charged transition state, polar aprotic solvents dramatically accelerate the reaction by stabilizing the activated complex through dipole-dipole interactions without solvating the nucleophile (amine) too strongly (which would deactivate it).

Data Comparison: Relative Reaction Rates | Solvent | Type | Dielectric Constant (


) | Relative Rate (Est.) | Pros | Cons |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Acetonitrile (MeCN)  | Polar Aprotic | 37.5 | 100x  (Benchmark) | Fast kinetics; Product often crystallizes out. | Can solubilize some iodide salts. |
| Acetone  | Polar Aprotic | 20.7 | 40-60x | Excellent for precipitation (Anti-solvent effect). | Slower than MeCN; Volatile. |
| Ethanol (EtOH)  | Polar Protic | 24.5 | 10-20x | Green solvent; Good solubility for reactants. | H-bonding solvates the amine, slowing attack. |
| Toluene  | Non-polar | 2.38 | <1x | Poor solubility for ionic transition state. | Not Recommended  (unless biphasic). |
Optimization Decision Tree (Graphviz)

OptimizationWorkflow Start Start: Reaction Too Slow CheckSolvent Check Solvent Type Start->CheckSolvent IsProtic Is Solvent Protic? (MeOH, EtOH) CheckSolvent->IsProtic SwitchAprotic Switch to Polar Aprotic (MeCN, DMF) IsProtic->SwitchAprotic Yes CheckConc Check Concentration (<0.1 M?) IsProtic->CheckConc No SwitchAprotic->CheckConc IncreaseConc Increase Conc. to 0.5-1.0 M (Intramolecular is 1st Order) CheckConc->IncreaseConc Yes HeatMethod Heating Method? CheckConc->HeatMethod No Microwave Apply Microwave Irradiation (Superheating effect) HeatMethod->Microwave Reflux Inefficient

Caption: Logical workflow for diagnosing and resolving slow kinetics in spiro-cyclization.

Module B: Troubleshooting "Oiling Out"

The Phenomenon: Ammonium iodides frequently separate as a viscous oil rather than a crystalline solid. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This is thermodynamically stable but experimentally disastrous.

Root Cause:

  • High Solubility of Impurities: The "oil" is often a supersaturated solution of product + impurities.[1]

  • Low Lattice Energy: Large, symmetrical spiro-cations paired with large soft iodide anions (

    
    ) have lower lattice energies, making crystal packing difficult.
    

Corrective Protocol:

  • The "Cloud Point" Method:

    • Dissolve crude oil in hot MeCN.

    • Add EtOAc (Ethyl Acetate) dropwise until persistent cloudiness appears.

    • Crucial Step: Re-heat until clear, then turn off heat and allow to cool slowly in the oil bath (do not remove flask).

  • Seed Loading:

    • Scratch the glass interface.[2]

    • If available, add a seed crystal at the metastable zone (approx 5-10°C below boiling point).

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Significantly reduces reaction time from hours to minutes and often improves purity by bypassing thermal decomposition pathways.

  • Preparation: Dissolve the

    
    -iodoalkylamine precursor (1.0 equiv) in Acetonitrile (0.5 M concentration).
    
  • Vessel: Seal in a dedicated microwave process vial with a Teflon crimp cap.

  • Irradiation:

    • Temp: 100°C - 120°C (Note: This is above the b.p. of MeCN, utilizing the pressure of the sealed vessel).

    • Time: 10–20 minutes.

    • Stirring: High shear stirring is required to prevent hot-spots.

  • Work-up: Cool to RT. If precipitate forms, filter. If soluble, add cold Diethyl Ether (

    
    ) to induce precipitation.
    
Protocol B: Iodine Scavenging (Purity)

Issue: Product turns yellow/brown. Cause: Oxidation of


 to 

.
  • Prevention: Perform reaction under Argon/Nitrogen atmosphere.

  • Remediation: Wash the crude solid with a 5% aqueous solution of Sodium Thiosulfate (

    
    ). The thiosulfate reduces 
    
    
    
    back to colorless iodide.
    • Equation:

      
      
      

Mechanism & Pathway Visualization

The formation of the spiro-ring is an intramolecular


 reaction . The nucleophilic Nitrogen attacks the Carbon bearing the Iodide.

ReactionMechanism Reactant Precursor (Tertiary Amine + Alkyl Iodide) TS Transition State (Charge Development High Polarity) Reactant->TS  Heat/MW   Product Spiro-Ammonium Iodide Salt (Crystalline) TS->Product  Major Pathway   SideProduct Elimination (Alkene + HI) TS->SideProduct  Base/High T  

Caption: Mechanistic pathway showing the critical transition state and potential elimination side-reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is high, but the melting point is 10°C lower than reported. Why? A: This is classic "iodide hygroscopicity." Quaternary ammonium iodides are extremely hygroscopic. Water absorbed from the air lowers the melting point.

  • Fix: Dry the salt in a vacuum oven at 50°C over

    
     for 24 hours before characterization.
    

Q2: Can I use DMF to speed it up further? A: While DMF (Dimethylformamide) is faster than MeCN due to higher polarity, it has a high boiling point (153°C). Removing DMF often requires aqueous workups which can dissolve your water-soluble product. Stick to Acetonitrile or Acetone for ease of isolation unless the substrate is insoluble.

Q3: The product is oiling out even with slow cooling. What next? A: Try vapor diffusion . Dissolve the oil in a minimum amount of Methanol in a small vial. Place this open vial inside a larger jar containing Diethyl Ether. Cap the large jar. Over 24 hours, the ether vapors will diffuse into the methanol, slowly lowering solubility and forcing high-quality crystal growth.

Q4: Is light protection necessary? A: Yes. Iodides are photosensitive. Prolonged exposure to light can cause photo-oxidation, liberating iodine (


) which turns the white salt yellow. Wrap reaction vessels in aluminum foil.

References

  • Menschutkin Reaction Kinetics

    • Title: Kinetics of Quaternary Ammonium Salts Synthesis[3][4][5]

    • Source: University of Halle (Dissert
    • URL:[Link]

  • Microwave Acceleration

    • Title: Microwave Synthesis of Quaternary Ammonium Salts[6]

    • Source: PMC - NIH (N
    • URL:[Link]

  • Troubleshooting Oiling Out

    • Title: Troubleshooting - Oiling Out in Crystallization[1]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Spiro-Ring Specifics

    • Title: Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles[7][8]

    • Source: RSC Advances (Royal Society of Chemistry)[7]

    • URL:[Link]

Sources

Optimization

overcoming steric hindrance in 5-Azoniaspiro[4.4]nonane synthesis

Welcome to the technical support center for the synthesis of 5-Azoniaspiro[4.4]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Azoniaspiro[4.4]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable spirocyclic scaffold. The unique three-dimensional structure of azaspirocycles offers exciting opportunities in medicinal chemistry, but their synthesis can be challenging, often due to steric hindrance.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Overcoming Steric Hindrance

Steric hindrance is a common hurdle in the synthesis of spirocyclic systems, where the bulky nature of reactants or the constrained geometry of intermediates can impede bond formation. Below are common problems encountered during the synthesis of 5-Azoniaspiro[4.4]nonane and strategies to overcome them.

Problem 1: Low or No Yield During Intramolecular Cyclization

Question: I am attempting an intramolecular cyclization to form the 5-Azoniaspiro[4.4]nonane core, but I am observing very low to no product formation. My starting material is consumed, but I primarily see decomposition or oligomerization. What is happening and how can I fix it?

Answer: This is a classic issue often rooted in steric hindrance within the transition state of the cyclization. The formation of the spirocenter requires bringing two reactive ends of a molecular chain into close proximity, a process that can be sterically demanding.

Causality:

  • Unfavorable Pre-cyclization Conformation: The open-chain precursor may not readily adopt the necessary conformation for cyclization due to steric clashes between substituents.

  • High Energy Transition State: The transition state leading to the spirocyclic product can be destabilized by steric strain, making alternative reaction pathways like intermolecular reactions (oligomerization) or decomposition more favorable.

Solutions:

  • High Dilution Conditions: Running the reaction at a very low concentration (0.01-0.001 M) can significantly favor intramolecular cyclization over intermolecular side reactions. This is a fundamental strategy to minimize the probability of two different molecules reacting with each other.

  • Optimize Reaction Temperature:

    • Increase Temperature: For some reactions, providing more thermal energy can help overcome the activation barrier of a sterically hindered transition state. However, this can also promote decomposition.

    • Decrease Temperature: In cases where side reactions have a higher activation energy than the desired cyclization, lowering the temperature might improve selectivity for the desired product, albeit at a slower reaction rate.

  • Choice of Solvent: The solvent can play a crucial role in stabilizing the transition state. Experiment with a range of solvents with varying polarities and coordinating abilities. For instance, a more rigid, non-coordinating solvent might pre-organize the substrate in a conformation more amenable to cyclization.

  • Modify the Linker Chain: If possible, altering the length or rigidity of the chain connecting the two reactive moieties can significantly impact cyclization efficiency. Introducing a double bond or a rigid group can reduce the conformational freedom and favor the desired cyclization precursor conformation.

Problem 2: Formation of Regioisomeric or Other Undesired Side Products

Question: My reaction is producing the spirocyclic core, but I am also getting a significant amount of a regioisomer or other side products. How can I improve the selectivity of my reaction?

Answer: The formation of regioisomers or other side products often points to competing reaction pathways that are either kinetically or thermodynamically favored under your current conditions.

Causality:

  • Multiple Reactive Sites: The precursor may have multiple sites that can participate in the cyclization, leading to different ring sizes or substitution patterns.

  • Rearrangement Reactions: Under certain conditions (e.g., acidic or high temperature), intermediates can undergo rearrangements to form more stable products.

Solutions:

  • Use of Protecting Groups: Strategically place protecting groups on alternative reactive sites to direct the reaction towards the desired outcome. This is a common strategy in complex organic synthesis.

  • Catalyst/Reagent Selection: The choice of catalyst or reagent can profoundly influence the regioselectivity.

    • Bulky Catalysts/Reagents: Employing sterically demanding catalysts or reagents can favor reaction at the less sterically hindered site.

    • Lewis Acid/Base Catalysis: The use of specific Lewis acids or bases can pre-coordinate with the substrate, influencing its conformation and directing the reaction to a specific site.

  • Domino/Tandem Reaction Strategies: Employing a domino or tandem reaction sequence, where the formation of the desired intermediate is immediately followed by the cyclization, can often prevent the formation of side products by minimizing the lifetime of reactive intermediates.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most robust methods for synthesizing the 5-Azoniaspiro[4.4]nonane scaffold?

A1: Several effective methods have been developed. Some of the most robust include:

  • Intramolecular 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrone with a tethered alkene, followed by reductive cleavage of the resulting isoxazolidine. It is a powerful tool for constructing the spirocyclic core.[4]

  • Domino Radical Bicyclization: This approach uses radical intermediates to form the two rings in a single step, which can be highly efficient for certain substrates.[3]

  • Ring-Closing Metathesis (RCM): RCM has been successfully used to form one of the rings in the spirocycle, often in conjunction with other cyclization strategies.[5]

  • Modular Synthesis from Primary Amines: Recent advances have enabled the modular synthesis of spirocyclic amines from readily available primary amines using photoredox catalysis.[6]

Q2: How can I confirm the successful formation of the spirocyclic structure?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): This is the most powerful tool. The presence of a quaternary carbon at the spirocenter in the ¹³C NMR spectrum is a key indicator. 2D NMR experiments will help in assigning the complex proton and carbon signals characteristic of the rigid spirocyclic framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product. Fragmentation patterns can also provide structural information. The 5-azoniaspiro[4.4]nonyl group is known to be a stable ionization tag in mass spectrometry, which can be an advantage in characterization.[7]

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides definitive proof of the structure and stereochemistry.

Q3: Are there any specific safety precautions I should take when working with reagents for this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific considerations for some of the common synthetic routes include:

  • Organometallic Reagents (e.g., Grignard reagents, organolithiums): These are highly reactive, pyrophoric, and moisture-sensitive. They must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Azide-Containing Reagents: Some synthetic routes may involve the use of azides, which can be explosive. Handle with care and behind a blast shield, especially when heating.

  • Oxidizing Agents (e.g., MnO₂): These can react violently with organic materials.

  • Pressurized Reactions: Some protocols may require elevated pressures. Ensure that the equipment is properly rated and maintained.

Experimental Protocols

Protocol 1: Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition

This protocol is adapted from a general methodology for the synthesis of 1-azaspiro[4.4]nonane scaffolds.[4]

Step 1: Synthesis of the Alkenyl-Substituted Cyclic Nitrone

  • Grignard Addition: To a solution of a 5,5-dialkyl-1-pyrroline N-oxide in anhydrous diethyl ether at 0 °C, add a freshly prepared solution of pent-4-enylmagnesium bromide dropwise under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroxylamine intermediate.

  • Oxidation: Dissolve the crude hydroxylamine in dichloromethane and add activated manganese dioxide (MnO₂).

  • Stir the suspension vigorously at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

  • Concentrate the filtrate to yield the crude alkenylnitrone, which can be purified by column chromatography on silica gel.

Step 2: Intramolecular 1,3-Dipolar Cycloaddition

  • Dissolve the purified alkenylnitrone in a high-boiling point, non-polar solvent such as toluene or xylene.

  • Heat the solution to reflux (typically 110-140 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude tricyclic isoxazolidine.

Step 3: Reductive Cleavage of the Isoxazolidine

  • Dissolve the crude tricyclic isoxazolidine in a mixture of ethanol and acetic acid.

  • Add activated zinc dust portion-wise to the stirred solution.

  • Stir the suspension at room temperature for 4-8 hours.

  • Filter the reaction mixture through a pad of Celite® to remove excess zinc.

  • Concentrate the filtrate and then basify with a suitable base (e.g., NaOH solution).

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-azaspiro[4.4]nonane derivative, which can be further purified by chromatography or distillation.

Data Presentation

Parameter Condition A Condition B Condition C
Solvent TolueneXyleneDichloromethane
Temperature 80 °C110 °C40 °C
Concentration 0.1 M0.01 M0.01 M
Yield (%) 357520
Side Products (%) 401550
A representative table illustrating how reaction conditions can be optimized to improve the yield of the desired spirocyclic product and minimize side product formation.

Visualizations

Logical Workflow for Overcoming Low Cyclization Yield

workflow start Low Yield in Cyclization dilution Implement High Dilution Conditions start->dilution Primary Strategy temp Optimize Reaction Temperature dilution->temp end Improved Yield dilution->end solvent Screen Different Solvents temp->solvent temp->end linker Modify Precursor Linker solvent->linker If possible solvent->end linker->end

Caption: Troubleshooting workflow for low yield in spirocyclization.

Mechanism: Intramolecular 1,3-Dipolar Cycloaddition

mechanism sub Alkenyl-Substituted Nitrone ts [Transition State] sub->ts Heat iso Tricyclic Isoxazolidine ts->iso spiro 1-Azaspiro[4.4]nonane (after reduction) iso->spiro Zn / Acetic Acid

Caption: Key steps in the 1,3-dipolar cycloaddition route.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. (2022-03-25).
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines
  • Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition. Benchchem.
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. (2019-12-17).
  • The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides. PubMed. (2017-09-15).
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.

Sources

Troubleshooting

strategies for stabilizing 5-Azoniaspiro[4.4]nonane Iodide at high voltages

Welcome to the technical support center for 5-Azoniaspiro[4.4]nonane Iodide. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Azoniaspiro[4.4]nonane Iodide. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments, particularly in applications involving high voltages. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of 5-Azoniaspiro[4.4]nonane Iodide at high voltages.

Q1: What makes 5-Azoniaspiro[4.4]nonane Iodide a candidate for high-voltage applications?

A1: The 5-Azoniaspiro[4.4]nonane cation possesses a unique spirocyclic structure. This configuration is known to exhibit enhanced electrochemical stability compared to linear or other cyclic quaternary ammonium cations.[1] The geometric constraints of the spiro-structure create a higher energy barrier for common degradation pathways, such as Hofmann elimination.[1]

Q2: What is the primary factor limiting the stability of 5-Azoniaspiro[4.4]nonane Iodide at high positive voltages?

A2: The primary limiting factor at high anodic (positive) potentials is the oxidation of the iodide anion (I⁻). Iodide can be oxidized to iodine (I₂) and further to polyiodides (e.g., I₃⁻), a process that occurs at a lower potential than the decomposition of many organic cations and solvents.[2][3] This electrochemical reaction can lead to a decrease in performance and unwanted side reactions.

Q3: What are the potential degradation pathways for the 5-Azoniaspiro[4.4]nonane cation itself?

A3: While the spirocyclic structure enhances stability, the 5-Azoniaspiro[4.4]nonane cation can still degrade under extreme conditions. Potential degradation mechanisms for quaternary ammonium cations include Hofmann elimination and nucleophilic attack.[4][5][6] However, for the 5-azoniaspiro[4.4]nonyl cation, these pathways are less favorable compared to simpler quaternary ammonium structures.

Q4: What is the role of the solvent in the high-voltage stability of the electrolyte?

A4: The solvent plays a critical role in defining the electrochemical stability window of the electrolyte. Aprotic polar solvents like propylene carbonate (PC) are often used due to their wide electrochemical windows and ability to dissolve the salt.[7][8] The choice of solvent can influence the solvation of ions, which in turn affects their reactivity at the electrode surfaces.

II. Troubleshooting Guides

This section provides detailed guidance on specific issues that may arise during your experiments, along with actionable solutions.

Guide 1: Rapid Current Increase and Color Change at the Anode (Positive Electrode)
  • Issue: During anodic polarization (sweeping to high positive potentials), you observe a sharp, irreversible increase in current and a visible color change (e.g., yellow or brown) in the electrolyte near the positive electrode.

  • Root Cause Analysis: This is a classic sign of iodide oxidation. The iodide anion (I⁻) is being oxidized to iodine (I₂), which can then react with excess I⁻ to form triiodide (I₃⁻), which is colored. This process is electrochemically active and contributes to the observed current increase, which is not related to the stability of your target compound or the 5-Azoniaspiro[4.4]nonane cation.

  • Workflow for Mitigation:

    A Issue: Anodic Current Spike & Color Change B Diagnosis: Iodide Oxidation (I⁻ → I₂/I₃⁻) A->B C Strategy 1: Limit Anodic Potential B->C D Strategy 2: Additive Introduction B->D E Strategy 3: Modify Electrode Surface B->E F Outcome: Stable Anodic Performance C->F D->F E->F

    Caption: Troubleshooting workflow for iodide oxidation.

  • Detailed Protocols:

    • Limit the Anodic Potential:

      • Action: Determine the onset potential for iodide oxidation in your specific solvent system using cyclic voltammetry.

      • Procedure: Run a cyclic voltammogram of the 5-Azoniaspiro[4.4]nonane Iodide electrolyte with a scan rate of 50-100 mV/s. The potential at which a sharp anodic current increase is observed is the oxidation potential of iodide. For subsequent experiments, ensure your applied voltage remains below this potential.

      • Rationale: By operating below the iodide oxidation potential, you can prevent the formation of iodine and its subsequent reactions.

    • Introduce Stabilizing Additives:

      • Action: Incorporate additives that can form a protective layer on the anode surface or scavenge reactive species.

      • Examples: Boron-based additives, such as lithium bis(oxalate)borate (LiBOB) or lithium difluoro(oxalate)borate (LiDFOB), have been shown to form stable cathode-electrolyte interphases (CEI) in high-voltage lithium-ion batteries.[9][10] While developed for a different system, the principle of forming a protective layer is applicable.

      • Experimental Protocol:

        • Prepare your 5-Azoniaspiro[4.4]nonane Iodide electrolyte in the desired solvent (e.g., propylene carbonate).

        • Add a small concentration (e.g., 0.5-2 wt%) of the chosen additive.

        • Perform cyclic voltammetry to evaluate the electrochemical window and compare it to the electrolyte without the additive. A shift in the anodic stability limit to a higher potential indicates successful stabilization.

Guide 2: Gradual Increase in Cell Impedance and Capacity Fade Over Cycling
  • Issue: Over multiple high-voltage cycles, you observe a gradual increase in the internal resistance of your electrochemical cell and a corresponding decrease in performance (e.g., capacity).

  • Root Cause Analysis: This can be attributed to the slow degradation of the 5-Azoniaspiro[4.4]nonane cation, potentially through Hofmann elimination or other decomposition pathways, leading to the formation of insulating byproducts on the electrode surfaces.[4][5] It could also be due to the formation of a resistive solid electrolyte interphase (SEI) from the reduction of the cation at the cathode (negative electrode).

  • Workflow for Mitigation:

    A Issue: Impedance Rise & Capacity Fade B Diagnosis: Cation Degradation / SEI Formation A->B C Strategy 1: Solvent Engineering B->C D Strategy 2: Film-Forming Additives B->D E Outcome: Improved Cycling Stability C->E D->E

    Caption: Troubleshooting workflow for cation stability.

  • Detailed Protocols:

    • Solvent Engineering:

      • Action: Optimize the solvent system to enhance the stability of the cation.

      • Procedure: Propylene carbonate (PC) is a good starting point due to its high oxidative stability.[7] Consider co-solvents to modify the properties of the electrolyte. For instance, the addition of a co-solvent might alter the solvation shell of the 5-Azoniaspiro[4.4]nonane cation, making it less susceptible to degradation.

      • Rationale: The composition of the electrolyte can significantly impact the stability of the cation-solvent complex at the electrode interface.

    • Utilize Film-Forming Additives:

      • Action: Introduce additives that preferentially decompose to form a stable and ionically conductive SEI on the cathode.

      • Examples: Fluoroethylene carbonate (FEC) is a well-known additive in lithium-ion batteries that forms a stable SEI on the anode.[11] While the polarity is reversed in this context (cation stability at the cathode), the principle of forming a protective film remains relevant.

      • Experimental Protocol:

        • Prepare the electrolyte with a small percentage (e.g., 1-5 wt%) of FEC.

        • Cycle your electrochemical cell for an extended period (e.g., 50-100 cycles) and monitor the impedance and capacity retention.

        • Compare the results with a cell containing the baseline electrolyte to quantify the improvement.

III. Quantitative Data Summary

The following table summarizes key electrochemical parameters for related systems to provide a baseline for your experiments. Note that the exact values for 5-Azoniaspiro[4.4]nonane Iodide will depend on the specific experimental conditions.

CationAnionSolventAnodic Limit (V vs. Li/Li⁺)Reference
N-butyl-pyrrolidiniumTFSI⁻Propylene Carbonate~5.0[12]
Pyrrolidinium-based ILsVarious-Wide electrochemical windows[13]
Iodide (in aqueous solution)-WaterLow oxidation potential[2][14]

IV. Experimental Protocol: Determining the Electrochemical Window

This protocol outlines the use of cyclic voltammetry (CV) to determine the stable operating voltage range of your 5-Azoniaspiro[4.4]nonane Iodide electrolyte.

Materials and Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and a suitable reference electrode like Ag/Ag⁺ or a lithium pseudo-reference)

  • Your prepared 5-Azoniaspiro[4.4]nonane Iodide electrolyte

  • Inert gas (e.g., argon or nitrogen) for purging

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes.

  • Electrolyte Filling: Fill the cell with your 5-Azoniaspiro[4.4]nonane Iodide electrolyte.

  • Purging: Purge the electrolyte with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the electrolyte during the measurement.

  • Cyclic Voltammetry Setup:

    • Set the potentiostat to perform a cyclic voltammetry scan.

    • Define a wide potential range to ensure you capture the full electrochemical window (e.g., from -3.0 V to +5.0 V vs. your reference).

    • Set a scan rate of 50-100 mV/s.

  • Data Acquisition: Run the CV scan and record the current response as a function of the applied potential.

  • Analysis:

    • The anodic limit is the potential at which a sharp, irreversible increase in the oxidation current is observed. This is likely due to iodide oxidation.

    • The cathodic limit is the potential at which a sharp, irreversible increase in the reduction current is observed. This is likely due to the reduction of the 5-Azoniaspiro[4.4]nonane cation or the solvent.

    • The electrochemical window is the potential range between the cathodic and anodic limits.

V. References

  • Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. (2020). MDPI. [Link]

  • Boosting hydrogen generation by anodic oxidation of iodide over Ni–Co(OH) 2 nanosheet arrays. (2020). RSC Publishing. [Link]

  • Iodide Electrolyte-Based Hybrid Supercapacitor for Compact Photo-Rechargeable Energy Storage System Utilising Silicon Solar Cells. (2021). MDPI. [Link]

  • Solvent Effects on the Electro-oxidation of Iodide Ion. Analytical Chemistry. [Link]

  • Revitalizing Li–S batteries: the power of electrolyte additives. (2025). RSC Publishing. [Link]

  • Electrochemically Generated Iodine Cations from a Glassy Carbon Electrode for Highly Selective Iodination of Anisole. (2022). ChemElectroChem. [Link]

  • [High school:Redox reactions]why is it that the iodide ions undergo oxidation. (2024). Reddit. [Link]

  • Enhanced H 2 production assisted by anodic iodide oxidation using transparent tin oxide-based electrodes. (2024). RSC Publishing. [Link]

  • Halide Solid‐State Electrolytes: Stability and Application for High Voltage All‐Solid‐State Li Batteries. (2022). ResearchGate. [Link]

  • Electrochemical stability windows of the considered electrolytes. (2016). ResearchGate. [Link]

  • Effect of Iodide-Based Organic Salts and Ionic Liquid Additives in Dye-Sensitized Solar Cell Performance. (2022). MDPI. [Link]

  • Re-evaluating common electrolyte additives for high-voltage lithium ion batteries. (2021). Jülich Forschungszentrum. [Link]

  • Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. (2025). ACS Publications. [Link]

  • Rational Screening of High-Voltage Electrolytes and Additives for Use in LiNi0.5Mn1.5O4-Based Li-Ion Batteries. (2020). MDPI. [Link]

  • Electrolyte additives for high-voltage batteries. KIT Research to Business. [Link]

  • Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study. (2018). RSC Publishing. [Link]

  • Degradation degree of pyrrolidinium cations in 8 mol/L KOH D2O/CD3OD... (2021). ResearchGate. [Link]

  • Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries. (2022). MDPI. [Link]

  • Designing Pyrrolidinium-Based Ionic Liquid Electrolytes for Energy Storage: Thermal and Electrical Behaviour of Ternary Mixtures with Lithium Salt and Carbonates. (2025). MDPI. [Link]

  • Mechanistic Study of Electrolyte Additives to Stabilize High-Voltage Cathode-Electrolyte Interface in Lithium-Ion Batteries. (2022). ResearchGate. [Link]

  • Rejuvenating propylene carbonate-based electrolytes by regulating the coordinated structure toward all-climate potassium-ion batteries. (2023). RSC Publishing. [Link]

  • 5-Azoniaspiro(4.4)nonane. PubChem. [Link]

  • A Weakly-Solvating Propylene Carbonate Electrolyte for High-Voltage and Low-Temperature Lithium-Ion Batteries. (2025). Angewandte Chemie International Edition. [Link]

  • Propylene Carbonate (PC)-Based Electrolytes with High Coulombic Efficiency for Lithium-ion Batteries. (2012). eScholarship, University of California. [Link]

  • Propylene carbonate (PC)-based electrolytes with high coulombic efficiency for lithium-ion batteries. Penn State Research Database. [Link]

  • Hofmann Elimination. ResearchGate. [Link]

  • Onset Potential for Electrolyte Oxidation and Ni-Rich Cathode Degradation in Lithium-Ion Batteries. (2022). The University of Liverpool Repository. [Link]

  • Hofmann elimination reaction for quaternary ammonium degradation. ResearchGate. [Link]

  • Hofmann Elimination. Organic Chemistry Portal. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Characteristic Peaks of 5-Azoniaspiro[4.4]nonane Iodide

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Azoniaspiro[4.4]nonane iodide is a quaternary ammonium salt with a unique spirocyclic structure.[1][2] This class of compounds is gaining sig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azoniaspiro[4.4]nonane iodide is a quaternary ammonium salt with a unique spirocyclic structure.[1][2] This class of compounds is gaining significant interest in various fields, including as electrolytes in electrochemical devices, phase-transfer catalysts, and as structural motifs in pharmacologically active molecules.[3][4][5] The spirocyclic nature of the cation, consisting of two fused five-membered rings sharing a central nitrogen atom, imparts specific conformational rigidity and chemical stability.[5][6]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an FTIR spectrum is highly dependent on the sample preparation and data acquisition parameters. For a solid, potentially hygroscopic salt like 5-Azoniaspiro[4.4]nonane iodide, the Attenuated Total Reflectance (ATR) method is often preferred over the potassium bromide (KBr) pellet method. ATR minimizes sample preparation time and reduces issues with moisture.

Step-by-Step Protocol for ATR-FTIR Analysis:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Perform a background scan to account for atmospheric CO2 and water vapor.[8]

  • Sample Preparation: Place a small amount of the finely powdered 5-Azoniaspiro[4.4]nonane iodide sample directly onto the ATR crystal.

  • Data Acquisition: Apply consistent pressure to the sample using the ATR accessory's pressure clamp to ensure good contact with the crystal.

  • Spectral Collection: Collect the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides a good signal-to-noise ratio for routine analysis.[9]

  • Data Processing: Process the resulting spectrum by performing a baseline correction and normalization if necessary.

Causality Behind Experimental Choices: The choice of ATR is crucial for ionic salts which can be challenging to grind uniformly with KBr and are often sensitive to moisture. The applied pressure in ATR ensures intimate contact, which is essential for obtaining a strong signal from the sample rather than the surrounding air.

FTIR_Workflow cluster_prep Instrument & Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Power On & Equilibrate Spectrometer B Perform Background Scan A->B C Place Sample on ATR Crystal D Apply Pressure C->D E Collect Sample Spectrum D->E F Baseline Correction & Normalization E->F G Peak Identification & Interpretation F->G

Caption: A typical workflow for acquiring an FTIR spectrum using an ATR accessory.

Predicted FTIR Spectrum and Comparative Analysis

The vibrational spectrum of 5-Azoniaspiro[4.4]nonane iodide is dominated by the vibrations of its aliphatic C-H bonds and the C-N bonds within the quaternary ammonium spirocyclic system.

Functional_Groups_FTIR cluster_groups Key Structural Features cluster_peaks Predicted FTIR Peaks (cm⁻¹) A 5-Azoniaspiro[4.4]nonane Iodide B Aliphatic C-H Bonds (in pyrrolidinium rings) A->B C Quaternary Ammonium C-N+ Bonds A->C D Spirocyclic C-C Skeleton A->D E ~2850-3000 (C-H Stretching) B->E F ~1450-1480 (C-H Bending/Scissoring) B->F G ~900-1200 (C-N Stretching & Ring Vibrations) C->G D->G

Sources

Comparative

Comparative Guide: Cyclic Voltammetry Profiles of 5-Azoniaspiro[4.4]nonane Iodide

Executive Summary 5-Azoniaspiro[4.4]nonane Iodide represents a distinct class of rigid, bicyclic quaternary ammonium salts. Unlike traditional tetraalkylammonium salts (e.g., TBAI, TEAI) which possess flexible alkyl chai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Azoniaspiro[4.4]nonane Iodide represents a distinct class of rigid, bicyclic quaternary ammonium salts. Unlike traditional tetraalkylammonium salts (e.g., TBAI, TEAI) which possess flexible alkyl chains, the spiro-pyrrolidinium cation offers a constrained geometric profile, resulting in higher ionic mobility and superior solubility in organic media (e.g., propylene carbonate, acetonitrile).

While the cation (5-Azoniaspiro[4.4]nonane) is electrochemically inert over a wide potential window (up to -3.0 V vs. Ag/Ag⁺), the anion (Iodide) dictates the anodic profile, exhibiting a characteristic two-step oxidation mechanism. This guide analyzes the CV profile of this compound, contrasting its diffusion kinetics and stability against industry-standard alternatives.

Key Performance Indicators (KPIs)
Feature5-Azoniaspiro[4.4]nonane IodideTetrabutylammonium Iodide (TBAI)Tetraethylammonium Iodide (TEAI)
Cation Structure Rigid, Bicyclic (Spiro)Flexible, Bulky Alkyl ChainsFlexible, Short Alkyl Chains
Diffusion Coeff.[1] (

)
High (Compact Stokes radius)Low (Large hydrodynamic radius)Medium
Solubility (PC/ACN) Excellent (>1.5 M)GoodModerate
Anodic Limit (

)
~ +0.3 V (limited by

)
~ +0.3 V (limited by

)
~ +0.3 V (limited by

)
Cathodic Limit (

)
< -3.0 V vs. Ag/Ag⁺~ -2.8 V vs. Ag/Ag⁺~ -2.9 V vs. Ag/Ag⁺

The Electrochemical Profile

The Cyclic Voltammetry (CV) profile of 5-Azoniaspiro[4.4]nonane Iodide in an aprotic solvent (e.g., Acetonitrile with 0.1 M


 supporting electrolyte) is characterized by the redox activity of the iodide anion and the stability of the spiro-cation.
A. Anodic Scan (Oxidation)

As the potential sweeps positively from 0.0 V, the profile exhibits two distinct oxidation waves corresponding to the iodide (


) species. The spiro-cation does not participate but influences the peak current (

) via mass transport rates.
  • Wave I (

    
     V vs Ag/Ag⁺): 
    
    • Reaction:

      
      
      
    • Observation: A sharp oxidation peak representing the formation of the triiodide ion (

      
      ). This process is diffusion-controlled and chemically reversible.
      
  • Wave II (

    
     V vs Ag/Ag⁺): 
    
    • Reaction:

      
      
      
    • Observation: A second wave representing the further oxidation of triiodide to molecular iodine (

      
      ).
      
B. Cathodic Scan (Reduction)

Upon reversing the scan:

  • Reduction Peaks: Two cathodic peaks are observed, corresponding to the reduction of

    
     and 
    
    
    
    .
  • Cation Stability: The scan can be extended significantly into the negative region (beyond -2.0 V). The 5-Azoniaspiro[4.4]nonane cation is exceptionally stable against reduction due to the lack of

    
    -hydrogens available for Hofmann elimination compared to some acyclic analogs, and the steric protection of the nitrogen center.
    

Comparative Analysis: Spiro vs. Acyclic Alternatives

This section evaluates why a researcher might choose the spiro-variant over standard TBAI or TEAI, particularly for applications requiring high current density or specific solubility profiles.

Alternative 1: Tetrabutylammonium Iodide (TBAI)
  • Profile: TBAI is the standard reference. However, the butyl chains are bulky and flexible.

  • Comparison:

    • Diffusion: The TBAI cation is larger. In experiments where the cation acts as the charge carrier (supporting electrolyte role), TBAI exhibits slower diffusion than the Spiro salt.

    • Signal: For the Iodide redox, the

      
       (peak current) is governed by the diffusion of 
      
      
      
      . However, the counter-ion (cation) affects the double-layer structure. The smaller, rigid Spiro cation allows for a more compact double layer, potentially reducing uncompensated resistance (
      
      
      ).
Alternative 2: Tetraethylammonium Iodide (TEAI)
  • Profile: TEAI has shorter chains than TBAI but suffers from lower solubility in propylene carbonate (PC) and some nitriles compared to the Spiro salt.

  • Comparison:

    • Solubility: 5-Azoniaspiro[4.4]nonane Iodide is significantly more soluble in PC due to the "ball-like" shape of the cation, which disrupts solvent lattice structures less than the tetrahedral TEAI.

    • Application: For high-concentration electrolyte formulations (e.g., >1.0 M for batteries or synthesis), the Spiro salt is superior.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the electrochemical pathway during the CV scan, highlighting the separation of roles: the Anion (


) as the redox-active species and the Spiro-Cation as the stable transport vector.

G cluster_0 Electrolyte Solution (Acetonitrile) cluster_1 Working Electrode Surface (Anodic Scan) cluster_2 Cathodic Limit Spiro Cation: 5-Azoniaspiro[4.4]nonane (Transport & Conductivity) Iodide Anion: Iodide (I⁻) (Redox Active Species) Spiro->Iodide Ion Pairing / Diff. Coeff. Influence Stability Cation Reduction Limit (> -3.0 V vs Ag/Ag⁺) NO Decomposition Spiro->Stability Cathodic Sweep Ox1 Oxidation Wave I 3I⁻ → I₃⁻ + 2e⁻ Iodide->Ox1 Diffusion to Electrode Ox2 Oxidation Wave II 2I₃⁻ → 3I₂ + 2e⁻ Ox1->Ox2 Higher Potential (> +0.6V)

Caption: Electrochemical workflow showing the redox activity of the Iodide anion versus the high cathodic stability of the Spiro-cation.

Experimental Protocol: CV Characterization

To replicate the profiles described above, use the following self-validating protocol. This setup ensures that observed peaks are intrinsic to the 5-Azoniaspiro[4.4]nonane Iodide and not artifacts.

Materials
  • Analyte: 5-Azoniaspiro[4.4]nonane Iodide (1.0 mM).

  • Solvent: HPLC-grade Acetonitrile (MeCN) or Propylene Carbonate (PC).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ). Note: We use a non-iodide support to ensure the background current is low and the analyte signal is distinct.
    
Workflow
  • Electrode Polishing: Polish the Glassy Carbon working electrode (3 mm dia) with 0.05

    
     alumina slurry. Sonicate in DI water and then ethanol.
    
    • Validation: Run a CV in blank electrolyte (

      
      ). Current should be negligible (< 1 
      
      
      
      ) between -2.0 V and +1.5 V.
  • Solution Preparation: Dissolve the Spiro-Iodide analyte in the blank electrolyte. Degas with Argon for 10 minutes to remove dissolved oxygen (which reduces at -0.6 V and interferes with cathodic baselines).

  • Parameters:

    • Scan Rate: 100 mV/s (Standard). Vary from 20 to 500 mV/s to determine diffusion control (Plot

      
       vs 
      
      
      
      ).
    • Window: Start at 0 V

      
       +1.2 V (Oxidation) 
      
      
      
      -1.0 V (Reduction)
      
      
      0 V.
  • Data Analysis:

    • Calculate the peak-to-peak separation (

      
      ). For a reversible 
      
      
      
      couple,
      
      
      should be approx 59-70 mV/n.
    • If

      
      , consider uncompensated resistance (
      
      
      
      drop) or slow electron transfer kinetics at the electrode surface.

Applications in Drug Development & Synthesis

While often categorized as an electrolyte, this compound has specific utility in pharmaceutical workflows:

  • Mass Spectrometry Tagging: The 5-azoniaspiro[4.4]nonyl group is used as a permanent charge tag for peptide sequencing. The high proton affinity and stability (verified by the wide CV window) prevent fragmentation of the tag itself during Collision-Induced Dissociation (CID), directing fragmentation to the peptide backbone for clearer sequencing.

  • Phase Transfer Catalysis: The high solubility and rigid structure make it an effective Phase Transfer Catalyst (PTC) for nucleophilic substitutions in drug synthesis, often outperforming TBAI in sterically demanding reactions.

References

  • Bentley, C. L., Bond, A. M., Hollenkamp, A. F., Pringle, J. M., & Zhang, J. (2014). "Voltammetric Determination of the Iodide/Iodine Formal Potential and Triiodide Stability Constant in Conventional and Ionic Liquid Media." The Journal of Physical Chemistry C.

  • Chiba, K., et al. (2011). "Performance of Electrolyte Composed of Spiro-type Quaternary Ammonium Salt and Electric Double-layer Capacitor Using It." Journal of The Electrochemical Society.[2]

  • Setner, B., & Szewczuk, Z. (2017). "The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides."[3] Journal of Chromatography B.

  • Mousavi, M. P. S., et al. (2016). "Electrochemical Stability of Quaternary Ammonium Salts: An Analysis of Their Electrochemical Stability." Journal of The Electrochemical Society.[2]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azoniaspiro[4.4]nonane Iodide
Reactant of Route 2
5-Azoniaspiro[4.4]nonane Iodide
© Copyright 2026 BenchChem. All Rights Reserved.